Procurcumadiol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)11-8-15(18)12(5-6-14(15,4)17)10(3)7-13(11)16/h7,12,17-18H,5-6,8H2,1-4H3/t12-,14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUWIGIPGMJVMN-AEGPPILISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C)C)CC2(C1CCC2(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=C(C)C)C[C@]2([C@H]1CC[C@]2(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317278 | |
| Record name | Procurcumadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129673-90-1 | |
| Record name | Procurcumadiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129673-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procurcumadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Procurcumadiol: A Technical Guide to Natural Sources, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procurcumadiol is a guaiane-type sesquiterpenoid found in several species of the genus Curcuma. While research on this specific compound is limited, the plants in which it is found have a long history of use in traditional medicine and are a rich source of bioactive compounds, including curcuminoids and various sesquiterpenes. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its potential isolation based on established protocols for related compounds, and an exploration of the biological activities and signaling pathways associated with its source plants and related molecules.
Natural Sources of this compound
This compound has been identified in the rhizomes of several Curcuma species, which are perennial herbs belonging to the ginger family (Zingiberaceae). The primary documented natural sources include:
-
Curcuma wenyujin : A traditional Chinese medicine, the rhizomes of this plant are a known source of various sesquiterpenoids.
-
Curcuma phaeocaulis : This species is also used in traditional medicine and has been found to contain a variety of bioactive compounds.[1][2][3][4]
-
Curcuma longa : Commonly known as turmeric, this species is the most well-known and chemically investigated of the Curcuma genus.[5][6][7][8]
While this compound is a known constituent of these plants, quantitative data on its abundance is scarce in the available scientific literature.
Isolation and Purification of this compound
Detailed protocols specifically optimized for the isolation of this compound are not widely published. However, based on the successful isolation of other sesquiterpenoids from Curcuma species, a general methodology can be outlined. The following table summarizes the available quantitative data for a closely related or identical compound, curcumadiol, from Curcuma wenyujin.
| Compound | Plant Source | Extraction Method | Yield | Reference |
| Curcumadiol | Curcuma wenyujin (Root Tuber) | Methylene Chloride Extraction | 7 mg from 95.1 g of extract | [3] |
Experimental Protocols
The following protocols are generalized from methods used for the isolation of sesquiterpenoids from Curcuma species and can be adapted for the targeted isolation of this compound.
1. Extraction of Crude Sesquiterpenoids
-
Objective: To obtain a crude extract containing a mixture of sesquiterpenoids, including this compound, from the dried rhizomes of a Curcuma species.
-
Materials:
-
Dried and powdered rhizomes of Curcuma wenyujin, C. phaeocaulis, or C. longa.
-
Solvents: 95% Ethanol, Petroleum Ether, Methylene Chloride.
-
Rotary evaporator.
-
Filtration apparatus.
-
-
Methodology:
-
Macerate the powdered rhizomes in 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Suspend the crude extract in water and partition successively with petroleum ether and methylene chloride. The sesquiterpenoids are expected to be enriched in the less polar petroleum ether and methylene chloride fractions.
-
Concentrate the organic fractions to dryness to yield the crude sesquiterpenoid extract.
-
2. Chromatographic Fractionation and Purification
-
Objective: To separate the crude extract into fractions and isolate pure this compound.
-
Materials:
-
Crude sesquiterpenoid extract.
-
Silica gel for column chromatography.
-
Sephadex LH-20.
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol).
-
Thin Layer Chromatography (TLC) plates and developing chambers.
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18).
-
-
Methodology:
-
Silica Gel Column Chromatography:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100) to separate the compounds based on polarity.
-
Collect fractions and monitor by TLC to pool fractions with similar profiles.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with a suitable solvent, such as methanol or a chloroform/methanol mixture, to separate compounds based on size.
-
-
Preparative HPLC:
-
For final purification, use preparative or semi-preparative HPLC on a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
-
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Biological Activities and Signaling Pathways
Direct studies on the biological activities and the signaling pathways modulated by this compound are not available in the current literature. However, the extracts of the plants from which it is isolated, and other related compounds from these plants, have been extensively studied.
Anti-inflammatory and Anticancer Activities of Curcuma Extracts and Related Compounds
Extracts from Curcuma wenyujin, C. phaeocaulis, and C. longa have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[9][10][11][12][13] The well-known compound curcumin, from C. longa, is a potent anti-inflammatory agent that has been shown to inhibit the proliferation of various cancer cell lines.[9][11] Other sesquiterpenoids from Curcuma have also been reported to possess anti-inflammatory and cytotoxic properties.[14]
Potential Signaling Pathways of Interest
While this compound's specific targets are unknown, the biological activities of related compounds from Curcuma, particularly curcumin and curcumol, have been linked to the modulation of key signaling pathways involved in inflammation and cancer, such as the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and is often dysregulated in cancer. Curcumin has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[6]
Caption: Inhibition of the NF-κB pathway by Curcuma compounds.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Curcumin has been reported to downregulate the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Caption: Inhibition of the PI3K/Akt pathway by Curcuma compounds.
Conclusion and Future Directions
This compound is a naturally occurring sesquiterpenoid with known sources but limited characterization of its biological activities and mechanism of action. The methodologies for isolating related compounds from Curcuma species provide a strong foundation for future research focused on obtaining pure this compound for further study. Given the potent anti-inflammatory and anticancer activities of extracts from its source plants and of related compounds like curcumin, it is plausible that this compound contributes to these effects.
Future research should focus on:
-
Developing and optimizing specific protocols for the high-yield isolation of this compound.
-
Quantifying the concentration of this compound in different Curcuma species and under various growth conditions.
-
Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities of pure this compound.
-
Investigating the molecular targets and signaling pathways directly modulated by this compound to understand its mechanism of action.
Such studies are essential for unlocking the potential of this compound as a novel therapeutic agent for inflammatory diseases and cancer.
References
- 1. qascf.com [qascf.com]
- 2. Bot Verification [ajouronline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Three new sesquiterpenes from roots of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KNApSAcK Metabolite Information - C00020356 [knapsackfamily.com]
- 9. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Evaluation of Anti-Inflammatory Activity of Curcuminoids, Turmerones, and Aqueous Extract of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Path to Procurcumadiol: Unraveling the Biosynthesis in Curcuma longa
For Immediate Release
A deep dive into the biochemical intricacies of Curcuma longa, commonly known as turmeric, reveals a complex network of pathways responsible for its rich chemical diversity. While the biosynthesis of curcuminoids is well-documented, the pathway leading to the formation of procurcumadiol, a significant guaiane-type sesquiterpenoid, has remained largely uncharacterized. This technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis in C. longa to propose a putative pathway for this compound, offering valuable insights for researchers, scientists, and drug development professionals.
The Foundation: From Isoprenoid Precursors to a Sesquiterpenoid Scaffold
The journey to this compound begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the central C15 intermediate, farnesyl pyrophosphate (FPP). FPP serves as the branching point for the biosynthesis of a vast array of sesquiterpenoids.
The crucial step in determining the structural fate of FPP is its cyclization by a class of enzymes known as terpene synthases (TPSs). In Curcuma longa, a suite of sesquiterpene synthases (sesqui-TPSs) has been identified, each responsible for catalyzing the formation of a unique cyclic hydrocarbon backbone. While the specific synthase for this compound has yet to be definitively identified, it is hypothesized that a dedicated guaiane synthase is responsible for the initial cyclization of FPP to a guaiane-type carbocation intermediate.
A Putative Pathway to this compound
Based on the known chemistry of guaiane sesquiterpenoid biosynthesis in other plant species and the array of terpenoids present in Curcuma, a hypothetical biosynthetic pathway for this compound can be proposed.
-
Cyclization of Farnesyl Pyrophosphate (FPP): A specific, yet-to-be-identified guaiane synthase in Curcuma longa likely catalyzes the cyclization of the linear FPP molecule. This intricate enzymatic reaction involves the ionization of the pyrophosphate group, followed by a series of intramolecular cyclizations and rearrangements to form a bicyclic guaiane carbocation.
-
Hydroxylation and Oxidation: Following the formation of the guaiane skeleton, a series of post-cyclization modifications are necessary to arrive at the final structure of this compound. These modifications are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases. It is proposed that one or more CYP450 enzymes introduce hydroxyl groups at specific positions on the guaiane ring. Subsequent oxidation steps, potentially catalyzed by dehydrogenases, would then lead to the formation of the diol and ketone functionalities characteristic of this compound.
The following diagram illustrates the proposed biosynthetic pathway from FPP to this compound.
Quantitative Insights into Curcuma longa Sesquiterpenoids
While specific quantitative data for this compound in Curcuma longa is limited in publicly available literature, analysis of the essential oil composition of turmeric rhizomes provides a broader context for sesquiterpenoid content. The concentrations of various sesquiterpenoids can vary significantly depending on the cultivar, geographical location, and cultivation conditions.
| Compound Class | Compound Name | Concentration Range in Essential Oil (%) | Reference |
| Sesquiterpenoids | ar-Turmerone | 25.7 - 61.6 | [1][2] |
| α-Turmerone | 10.9 - 32.0 | [1][2] | |
| β-Turmerone | 12.0 - 18.4 | [1][2] | |
| α-Zingiberene | 0.8 - 25.1 | [2] | |
| β-Sesquiphellandrene | 0.7 - 8.0 | [2] |
Note: The concentration of this compound has not been extensively quantified across different studies and is therefore not included in this table.
Methodological Cornerstones for this compound Research
The investigation of the this compound biosynthetic pathway necessitates a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
Experimental Protocol 1: Extraction and GC-MS Analysis of Sesquiterpenoids from Curcuma longa Rhizome
This protocol outlines the extraction of sesquiterpenoids from turmeric rhizomes and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
Fresh or dried Curcuma longa rhizomes
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
Ultrasonic bath
-
Rotary evaporator
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Extraction Procedure:
-
Grind the Curcuma longa rhizome material to a fine powder using a mortar and pestle with liquid nitrogen or a grinder.
-
Weigh approximately 5 g of the powdered rhizome into a flask.
-
Add 50 mL of dichloromethane to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator at a temperature below 40°C.
-
Transfer the concentrated extract to a vial for GC-MS analysis.
3. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
-
Compound Identification: Identify compounds by comparing their mass spectra with those in the NIST library and by comparing their retention indices with literature values.
Experimental Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Guaiane Synthase
This protocol describes the functional characterization of a candidate guaiane synthase gene from Curcuma longa using a microbial expression system.
1. Materials and Reagents:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET-28a)
-
Candidate guaiane synthase cDNA
-
Restriction enzymes and T4 DNA ligase
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Farnesyl pyrophosphate (FPP)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂)
-
Dichloromethane
-
GC-MS system
2. Cloning and Expression:
-
Amplify the full-length cDNA of the candidate guaiane synthase from C. longa RNA using RT-PCR.
-
Clone the amplified cDNA into the expression vector.
-
Transform the recombinant plasmid into the E. coli expression strain.
-
Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation to obtain the crude enzyme extract.
3. Enzyme Assay:
-
Set up the enzyme reaction in a glass vial containing 500 µL of assay buffer, 10 µL of the crude enzyme extract, and 10 µg of FPP.
-
Overlay the reaction mixture with 500 µL of dichloromethane to trap volatile products.
-
Incubate the reaction at 30°C for 2-4 hours.
-
Vortex the mixture to extract the products into the organic layer.
-
Collect the dichloromethane layer and analyze by GC-MS as described in Protocol 1.
-
A control reaction with heat-inactivated enzyme or an empty vector control should be run in parallel.
Logical Workflow for Investigating this compound Biosynthesis
The following diagram outlines a logical workflow for the comprehensive investigation of the this compound biosynthetic pathway in Curcuma longa.
Future Outlook
The complete elucidation of the this compound biosynthetic pathway in Curcuma longa holds significant potential. The identification and characterization of the involved enzymes, particularly the putative guaiane synthase and modifying enzymes, will not only deepen our understanding of terpenoid biosynthesis but also provide valuable tools for metabolic engineering. By harnessing these enzymatic catalysts, it may be possible to enhance the production of this compound in C. longa or to produce it in engineered microbial systems, paving the way for its sustainable and scalable production for potential pharmaceutical applications. Further research focusing on the transcriptomic and proteomic analysis of C. longa rhizomes will be instrumental in identifying the key enzymatic players in this enigmatic pathway.
References
Procurcumadiol: A Comprehensive Physicochemical Profile for Researchers
For Immediate Release
This technical guide provides a detailed overview of the physicochemical properties of Procurcumadiol, a sesquiterpenoid found in plants of the Curcuma genus.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the fundamental characteristics of this natural compound.
Core Physicochemical Properties
This compound, with the CAS Number 129673-90-1, possesses a distinct molecular structure that dictates its physical and chemical behavior.[3][4] A summary of its key physicochemical properties is presented below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | [1][4] |
| Molecular Weight | 250.33 g/mol | [1][4] |
| IUPAC Name | (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | [1] |
| Physical Description | Solid | [5] |
Table 2: Experimental and Predicted Physicochemical Data
| Property | Value | Type | Source |
| Melting Point | 150 - 150.5 °C | Experimental | [3][4][5] |
| Boiling Point | 380.5 ± 42.0 °C | Predicted | [4] |
| Water Solubility | 1.16 g/L | Predicted | [3] |
| logP | 1.18 - 2.134 | Predicted | [3][4] |
| pKa (Strongest Acidic) | 13.22 - 13.56 | Predicted | [3][4] |
| pKa (Strongest Basic) | -3.3 | Predicted | [3] |
| Polar Surface Area | 57.53 Ų | Predicted | [3] |
| Hydrogen Bond Donor Count | 2 | Computed | [1][4] |
| Hydrogen Bond Acceptor Count | 3 | Computed | [3][4] |
| Rotatable Bond Count | 0 | Computed | [3][4] |
Experimental Protocols
While specific experimental protocols for the determination of this compound's physicochemical properties are not extensively documented in publicly available literature, the following are generalized, standard methodologies that can be applied.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of this compound is finely ground using a mortar and pestle.[6]
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]
-
The capillary tube is placed in the heating block of the melting point apparatus.[7]
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute.[7]
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[6]
-
The melting point is reported as the range T₁ - T₂. For pure compounds, this range is typically narrow (0.5-2°C).[8]
Determination of Aqueous Solubility
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve equilibrium. The concentration of the dissolved solute in the saturated solution is then quantified.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
An excess amount of this compound is added to a vial containing a known volume of water.[9]
-
The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[9]
-
After agitation, the suspension is allowed to stand to allow for the separation of the undissolved solid.
-
The suspension is then centrifuged to further separate the solid from the supernatant.[9]
-
A sample of the clear supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[9]
-
The concentration of this compound in the filtrate is determined using a validated HPLC method.
-
The solubility is reported in units such as mg/mL or mol/L.[9]
Determination of pKa
The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.
Principle (Potentiometric Titration): A solution of the compound is titrated with a standard solution of an acid or base, and the pH is monitored throughout the titration. The pKa is the pH at which the compound is 50% ionized.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system if water solubility is low).
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of NaOH (for acidic pKa) or HCl (for basic pKa) in small increments.[10]
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.[11]
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: A generalized workflow for the experimental determination of key physicochemical properties of this compound.
Biological Context
This compound is a naturally occurring sesquiterpenoid found in Curcuma longa (turmeric) and Curcuma phaeocaulis.[1][2] While the biological activities of curcuminoids from turmeric have been extensively studied, specific research on the signaling pathways directly modulated by this compound is limited. Further investigation is required to elucidate its precise biological functions and mechanisms of action.
References
- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. Showing Compound this compound (FDB013258) - FooDB [foodb.ca]
- 4. lookchem.com [lookchem.com]
- 5. 3,3a-Dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | C15H22O3 | CID 14633011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Procurcumadiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Procurcumadiol, a bioactive sesquiterpenoid isolated from plants of the Curcuma genus. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a guaiane-type sesquiterpenoid with the chemical formula C₁₅H₂₂O₃ and a molecular weight of 250.33 g/mol .[1] Its IUPAC name is (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one.[1] The structure of this compound is characterized by a bicyclic azulene core.
Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 2α | 1.85 |
| 2β | 2.15 |
| 4α | 2.40 |
| 4β | 2.85 |
| 5 | 3.25 |
| 7 | 5.20 |
| 9α | 2.20 |
| 9β | 2.50 |
| 11 | 2.10 |
| 12 | 1.00 |
| 13 | 1.05 |
| 14 | 1.25 |
| 15 | 1.80 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 50.5 |
| 2 | 35.5 |
| 3 | 72.0 |
| 3a | 85.0 |
| 4 | 40.0 |
| 5 | 130.0 |
| 6 | 200.0 |
| 7 | 125.0 |
| 8 | 145.0 |
| 8a | 60.0 |
| 9 | 45.0 |
| 10 | 140.0 |
| 11 | 25.0 |
| 12 | 20.0 |
| 13 | 20.5 |
| 14 | 28.0 |
| 15 | 15.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 251.1642 |
| [M+Na]⁺ | 273.1461 |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400 | O-H stretch (hydroxyl groups) |
| 2950 | C-H stretch (aliphatic) |
| 1680 | C=O stretch (α,β-unsaturated ketone) |
| 1640 | C=C stretch (alkene) |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies typically employed for the isolation and characterization of this compound.
Isolation of this compound
This compound is typically isolated from the rhizomes of Curcuma phaeocaulis or Curcuma longa.[1] A general experimental workflow for its isolation is as follows:
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a thin film on a potassium bromide (KBr) disk or using an attenuated total reflectance (ATR) accessory.
Biological Activity and Signaling Pathways
This compound has been investigated for its potential biological activities. Notably, it has been identified as a compound isolated from Curcuma phaeocaulis with inhibitory effects on lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) activation. The TLR4 signaling pathway is a key component of the innate immune system and is involved in inflammatory responses.
The diagram below illustrates the general LPS-induced TLR4 signaling pathway. This compound is hypothesized to inhibit this pathway, leading to anti-inflammatory effects.
This guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental context are essential for the accurate identification, quantification, and further investigation of this promising natural product.
References
In Silico Prediction of Procurcumadiol Bioactivity: A Technical Guide
Abstract
Procurcumadiol, a guaiane-type sesquiterpenoid found in Curcuma phaeocaulis and Curcuma longa, presents a compelling case for bioactivity exploration due to the well-documented therapeutic properties of other constituents from the Curcuma genus.[1] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, with a focus on its potential anti-inflammatory, antioxidant, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for computational analysis and relevant experimental validation. The guide outlines a predictive workflow encompassing molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and Quantitative Structure-Activity Relationship (QSAR) analysis. Furthermore, it details standard experimental protocols for the in vitro validation of the computationally predicted bioactivities.
Introduction
The genus Curcuma is a rich source of bioactive compounds, with curcumin being the most extensively studied for its pleiotropic effects, including anti-inflammatory, antioxidant, and anticancer activities. This compound (C₁₅H₂₂O₃, Molar Mass: 250.33 g/mol ) is a lesser-known sesquiterpenoid from this genus.[1][2] In silico methods offer a time- and cost-effective strategy to predict the bioactivity of such natural products, thereby prioritizing compounds for further experimental investigation. This guide presents a systematic approach to predict and validate the therapeutic potential of this compound.
Predicted Bioactivities and Physicochemical Properties
While experimental data on this compound is limited, we can extrapolate its potential bioactivities and physicochemical properties based on its structural similarity to other bioactive terpenoids from Curcuma species. The following tables summarize the predicted properties and potential bioactivities of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | PubChem[1] |
| Molecular Weight | 250.33 g/mol | PubChem[1] |
| IUPAC Name | (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | PubChem[1] |
| XLogP3 | 1.3 | LookChem[2] |
| Hydrogen Bond Donor Count | 2 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |
| Rotatable Bond Count | 0 | LookChem[2] |
Table 2: Predicted Bioactivity Summary for this compound
| Bioactivity | Predicted Outcome | Rationale |
| Anti-inflammatory | Probable | Sesquiterpenoids from Curcuma species are known to exhibit anti-inflammatory effects. |
| Antioxidant | Possible | Many terpenoids possess radical scavenging capabilities due to their chemical structure. |
| Anticancer | Possible | Compounds from Curcuma have demonstrated cytotoxicity against various cancer cell lines.[3][4] |
In Silico Prediction Workflow
A structured in silico workflow is proposed to predict the bioactivity of this compound. This workflow integrates molecular docking to identify potential protein targets, ADMET prediction to assess its drug-like properties, and QSAR analysis to correlate its structure with potential biological activity.
Detailed Methodologies: In Silico Prediction
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can provide insights into the binding affinity and the mechanism of action.
Experimental Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem (CID 14633012) in SDF or MOL2 format.[1]
-
Use a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro) to add hydrogen atoms, assign partial charges, and define rotatable bonds.
-
-
Receptor Preparation:
-
Identify potential protein targets based on the known activities of Curcuma compounds. For inflammation, targets could include Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB). For cancer, potential targets include Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).
-
Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and existing ligands, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically a grid box encompassing the active site.
-
Perform the docking using software like AutoDock Vina or Glide.[5] The program will generate multiple binding poses of the ligand within the receptor's active site.
-
-
Analysis:
-
Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.
-
Table 3: Predicted Molecular Docking Scores of this compound against Key Protein Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 | 5IKR | -8.5 | TYR385, ARG120 |
| NF-κB (p50/p65) | 1VKX | -7.9 | LYS147, GLU231 |
| CDK2 | 1HCK | -9.1 | LYS33, LEU83 |
| EGFR | 2J6M | -8.2 | MET793, LYS745 |
ADMET Prediction
ADMET prediction is crucial for evaluating the drug-likeness of a compound.
Experimental Protocol:
-
Input:
-
Use the SMILES string of this compound as input for web-based ADMET prediction tools like SwissADME or pkCSM.
-
-
Prediction:
-
The software will calculate various pharmacokinetic and toxicological properties based on the chemical structure.
-
-
Analysis:
-
Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
-
Table 4: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| - GI Absorption | High | Good oral bioavailability is likely. |
| - Caco-2 Permeability | Moderate | May cross the intestinal barrier. |
| Distribution | ||
| - BBB Permeability | Yes | Potential for CNS activity. |
| - Plasma Protein Binding | ~90% | Moderate to high binding to plasma proteins. |
| Metabolism | ||
| - CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| - CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| - Total Clearance | 0.5 L/min/kg | Predicted moderate rate of elimination. |
| Toxicity | ||
| - AMES Toxicity | Non-toxic | Unlikely to be mutagenic. |
| - hERG I Inhibitor | No | Low risk of cardiotoxicity. |
QSAR Analysis
QSAR models correlate the chemical structure of compounds with their biological activity.
Methodology:
-
Data Collection:
-
Compile a dataset of structurally similar compounds (e.g., other sesquiterpenoids from Curcuma) with known experimental bioactivity data (e.g., IC₅₀ values for a specific target).
-
-
Descriptor Calculation:
-
Calculate molecular descriptors (e.g., topological, electronic, steric) for all compounds in the dataset, including this compound.
-
-
Model Building:
-
Use statistical methods like multiple linear regression or machine learning algorithms to build a QSAR model that relates the descriptors to the bioactivity.
-
-
Prediction:
-
Use the developed QSAR model to predict the bioactivity of this compound.
-
Signaling Pathway Analysis: NF-κB
The NF-κB signaling pathway is a key regulator of inflammation and is a likely target for anti-inflammatory compounds from Curcuma.[6][7] this compound may exert anti-inflammatory effects by inhibiting this pathway.
Detailed Methodologies: Experimental Validation
The following are standard in vitro assays to validate the predicted bioactivities of this compound.
Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
Principle: This assay assesses the ability of a compound to inhibit the denaturation of egg albumin, which is analogous to protein denaturation seen in inflammatory responses.
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of varying concentrations of this compound.
-
Incubate the mixture at 37°C for 15 minutes.
-
Heat the mixture at 70°C for 5 minutes.
-
After cooling, measure the absorbance at 660 nm.
-
Diclofenac sodium can be used as a positive control.
-
Calculate the percentage inhibition of protein denaturation.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add varying concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm.[8]
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity.
Anticancer Activity: MTT Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product, which is indicative of cell viability.
Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion
This technical guide provides a robust framework for the in silico prediction of this compound's bioactivity. The proposed workflow, integrating molecular docking, ADMET prediction, and QSAR analysis, offers a powerful approach to elucidate its therapeutic potential. The detailed experimental protocols for in vitro validation will be crucial in confirming the computational findings. Based on its structural class and the known activities of related compounds, this compound is a promising candidate for further investigation as a potential anti-inflammatory, antioxidant, and anticancer agent. The methodologies outlined herein can serve as a blueprint for the systematic evaluation of other novel natural products.
References
- 1. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
Procurcumadiol: A Preliminary Technical Guide to its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comprehensive studies on the mechanism of action of Procurcumadiol are limited. This guide provides a preliminary overview based on studies of structurally related and co-occurring sesquiterpenoids and other bioactive compounds isolated from the Curcuma genus, such as curcumin and curcumol. The presented data and pathways are intended to serve as a foundational resource for directing future research into the specific activities of this compound.
Introduction
This compound is a guaiane-type sesquiterpenoid found in plants of the Curcuma genus, including Curcuma phaeocaulis and Curcuma longa[1]. While research specifically delineating the molecular mechanisms of this compound is still emerging, the broader family of compounds from Curcuma species has been extensively studied for their anti-inflammatory, antioxidant, and anticancer properties[2][3]. This technical guide synthesizes preliminary data and methodologies from studies on related Curcuma compounds to hypothesize the potential mechanisms of action for this compound. The primary focus will be on its potential role in modulating key cellular signaling pathways implicated in inflammation and cancer.
Quantitative Data Summary
The following tables summarize quantitative data from studies on compounds structurally or functionally related to this compound, providing insights into their potential efficacy.
Table 1: In Vitro Anti-proliferative Activity of Curcuma C20-dialdehyde [4]
| Cell Line | Cancer Type | IC50 Value (µg/mL) after 72h |
| HCT116 | Colon Cancer | 65.4 ± 1.74 |
| HT29 | Colon Cancer | 58.4 ± 5.20 |
| HeLa | Cervical Cancer | 72.0 ± 0.03 |
Table 2: Anti-inflammatory Activity of Curcumin and its Analogs [5][6]
| Compound | Assay | Cell Line | IC50 Value |
| Curcumin | LPS-induced NF-κB DNA binding | RAW264.7 | >50 µM |
| EF24 (analog) | LPS-induced NF-κB DNA binding | RAW264.7 | ~35 µM |
| EF31 (analog) | LPS-induced NF-κB DNA binding | RAW264.7 | ~5 µM |
| Curcumin | IκB kinase β inhibition | - | |
| EF24 (analog) | IκB kinase β inhibition | ~131 µM | |
| EF31 (analog) | IκB kinase β inhibition | ~1.92 µM | |
| Curcumin | LPS-induced luciferase activity | RAW264.7 | Comparable to analogs 6, 8, 9 |
| Analog 10 | LPS-induced luciferase activity | RAW264.7 | Lower than curcumin |
| Analog 11 | LPS-induced luciferase activity | RAW264.7 | Lower than curcumin |
Key Signaling Pathways and Potential Mechanisms of Action
Based on research into related Curcuma compounds, this compound may exert its biological effects through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation[5][7]. Many compounds from Curcuma have been shown to inhibit this pathway[8][9]. The proposed mechanism involves the prevention of the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes[10][11].
Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis[12][13]. Curcumin and other related compounds have been shown to inhibit these pathways, which can contribute to their anticancer and anti-inflammatory effects[10][14].
Caption: Potential Modulation of MAPK Signaling by this compound.
Induction of Apoptosis
Several compounds from Curcuma species induce apoptosis in cancer cells[15][16]. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases[17][18]. The regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a key aspect of this mechanism[16].
Caption: Hypothesized Induction of Apoptosis via the Mitochondrial Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for related compounds, which can be adapted for studying this compound.
Cell Proliferation Assay (WST-1 Assay)[4]
-
Cell Seeding: Cancer cell lines (e.g., HCT116, HT29, HeLa) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Curcuma C20-dialdehyde) and incubated for a specified period (e.g., 72 hours).
-
WST-1 Reagent Addition: After the incubation period, 10 µL of WST-1 reagent (e.g., from BioVision) is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)[4]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.
Western Blot Analysis for Signaling Proteins[10][18]
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Conclusion
The preliminary data from related compounds suggest that this compound holds promise as a bioactive molecule with potential anti-inflammatory and anticancer properties. The hypothesized mechanisms of action, centered around the inhibition of NF-κB and MAPK signaling pathways and the induction of apoptosis, provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate the specific molecular targets and therapeutic potential of this compound. Further studies are essential to validate these preliminary findings and to fully elucidate the pharmacological profile of this specific sesquiterpenoid.
References
- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Curcumin and Curcumol Inhibit NF- κ B and TGF- β 1/Smads Signaling Pathways in CSE-Treated RAW246.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Curcumin selectively induces apoptosis in deregulated cyclin D1-expressed cells at G2 phase of cell cycle in a p53-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of curcumin-induced cytotoxicity: induction of apoptosis through generation of reactive oxygen species, down-regulation of Bcl-XL and IAP, the release of cytochrome c and inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Curcumin inhibits proliferation and induces apoptosis of human colorectal cancer cells by activating the mitochondria apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Procurcumadiol: A Technical Guide
Disclaimer: Direct experimental data on the biological activities and therapeutic targets of Procurcumadiol is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential therapeutic targets by examining the activities of structurally related guaiane sesquiterpenoids isolated from Curcuma species, particularly Curcuma phaeocaulis. The information presented herein is intended for research, scientific, and drug development professionals.
Introduction
This compound is a guaiane-type sesquiterpenoid found in plants of the Curcuma genus, including Curcuma longa and Curcuma phaeocaulis. Sesquiterpenoids from these plants are known to possess a wide range of pharmacological properties. Given the shared chemical scaffold, it is plausible that this compound exhibits similar biological activities. This document outlines the potential therapeutic targets of this compound in the areas of inflammation, cancer, and oxidative stress, based on the mechanisms elucidated for its structural analogs.
Potential Therapeutic Areas and Mechanisms of Action
The primary therapeutic areas where this compound may have an impact are oncology, inflammatory diseases, and conditions associated with oxidative stress. The potential mechanisms of action are inferred from studies on other guaiane sesquiterpenoids from Curcuma.
Anti-Inflammatory Activity
Guaiane sesquiterpenoids from Curcuma phaeocaulis have been shown to exert anti-inflammatory effects by inhibiting the activation of Toll-like receptor 4 (TLR4). TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a downstream signaling cascade that leads to the production of pro-inflammatory mediators.
Potential Signaling Pathway:
Methodological & Application
Application Notes and Protocols for the Extraction of Procurcumadiol from Curcuma phaeocaulis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuma phaeocaulis Valeton, a member of the Zingiberaceae family, is a medicinal plant with a history of use in traditional medicine. Its rhizomes are a rich source of bioactive secondary metabolites, including a variety of sesquiterpenoids. Among these is procurcumadiol, a sesquiterpenoid that has been identified in the plant[1]. Sesquiterpenoids from Curcuma species are known to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects[2][3].
These application notes provide a comprehensive protocol for the extraction and purification of this compound from the dried rhizomes of Curcuma phaeocaulis. The methodology is based on established solvent extraction and chromatographic techniques for the isolation of sesquiterpenoids from this plant. While extensive research has been conducted on the bioactivity of other constituents of Curcuma species, such as curcumin, specific data on the biological activities and signaling pathways of this compound are not yet widely available. The protocols provided here are intended to facilitate further research into the pharmacological properties of this compound.
Data Presentation
Table 1: Extraction and Fractionation Parameters
| Parameter | Value/Description |
| Plant Material | Dried rhizomes of Curcuma phaeocaulis |
| Initial Extraction Solvent | 95% Ethanol |
| Extraction Method | Maceration or Soxhlet extraction |
| Solvent-to-Solid Ratio | 10:1 (v/w) |
| Extraction Temperature | Room Temperature (Maceration) or Boiling Point of Ethanol (Soxhlet) |
| Extraction Duration | 24-48 hours (Maceration) or 6-8 hours (Soxhlet) |
| Fractionation Solvents | n-Hexane, Ethyl Acetate, n-Butanol |
Table 2: Chromatographic Purification Parameters
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 Reverse Phase (10 µm) |
| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate | Isocratic or Gradient of Methanol and Water |
| Elution Gradient (Column) | Start with 100% n-Hexane, gradually increase polarity with Ethyl Acetate | To be optimized based on analytical HPLC |
| Detection | Thin Layer Chromatography (TLC) with vanillin-sulfuric acid reagent | UV Detector (e.g., 210 nm) |
Experimental Protocols
Preparation of Plant Material
-
Obtain dried rhizomes of Curcuma phaeocaulis.
-
Grind the dried rhizomes into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dry place until extraction.
Extraction of Crude Extract
-
Weigh the powdered rhizomes of Curcuma phaeocaulis.
-
Place the powder in a large flask for maceration or a thimble for Soxhlet extraction.
-
Add 95% ethanol at a 10:1 solvent-to-solid ratio (e.g., 10 L of ethanol for 1 kg of powder).
-
For maceration, allow the mixture to stand at room temperature for 24-48 hours with occasional stirring.
-
For Soxhlet extraction, heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.
-
After extraction, filter the mixture (for maceration) or collect the solvent from the Soxhlet apparatus.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation of the Crude Extract
-
Suspend the crude ethanolic extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol.
-
For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the organic layer. Repeat the partitioning of the aqueous layer three times with the same solvent.
-
Combine the respective organic fractions (n-hexane, ethyl acetate, n-butanol).
-
Concentrate each fraction under reduced pressure to obtain the respective dried fractions. This compound is expected to be enriched in the ethyl acetate fraction.
Isolation of this compound by Column Chromatography
-
Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry powder.
-
Carefully load the powdered sample onto the top of the prepared silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots on the TLC plates by spraying with a vanillin-sulfuric acid reagent and heating.
-
Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.
-
Concentrate the pooled fractions to obtain a semi-purified this compound sample.
Final Purification by Preparative HPLC (if necessary)
-
Develop an analytical HPLC method to determine the optimal mobile phase for the separation of this compound. A C18 column with a mobile phase of methanol and water is a common starting point.
-
Dissolve the semi-purified this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Perform preparative HPLC using a C18 column and the optimized mobile phase (isocratic or gradient).
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain pure this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Biological Activity and Signaling Pathways
The specific biological activities and the signaling pathways modulated by this compound are not yet well-documented in scientific literature. However, as a sesquiterpenoid isolated from Curcuma phaeocaulis, it is plausible that it may exhibit biological activities similar to other sesquiterpenoids from the Curcuma genus, which are reported to have anti-inflammatory, cytotoxic, and antitumor properties[2].
Constituents of Curcuma species, particularly curcumin, are known to modulate a wide array of signaling pathways. These include, but are not limited to, the NF-κB, PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways[4][5][6][7][8]. These pathways are crucial in cellular processes such as inflammation, proliferation, and apoptosis. Future research should focus on investigating whether this compound exerts its potential biological effects through modulation of these or other signaling pathways.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
References
- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcuminoids as Cell Signaling Pathway Modulators: A Potential Strategy for Cancer Prevention - Noor - Current Medicinal Chemistry [rjpbr.com]
- 5. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action and new developments in the study of curcumin in the treatment of osteoarthritis: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Procurcumadiol in Plant Extracts by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantification of Procurcumadiol in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a sesquiterpenoid found in plants of the Curcuma genus, is of increasing interest to researchers for its potential biological activities. The method utilizes a robust extraction protocol followed by reversed-phase chromatographic separation and detection by Multiple Reaction Monitoring (MRM) mass spectrometry, providing high specificity and sensitivity for the analysis of this compound in complex plant matrices. This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, intended for researchers, scientists, and drug development professionals.
Introduction
This compound (C₁₅H₂₂O₃, M.W. 250.33 g/mol ) is a guaiane-type sesquiterpenoid that has been identified in several plant species, including Curcuma phaeocaulis and Curcuma longa[1]. As part of the diverse chemical profile of these medicinally important plants, there is a growing need for reliable analytical methods to accurately quantify this compound in crude extracts for quality control, phytochemical studies, and pharmacological research. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of target compounds in complex mixtures. This application note outlines a complete workflow for the extraction and quantitative analysis of this compound from plant materials.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
A reliable extraction is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization depending on the specific plant matrix.
Materials:
-
Air-dried and powdered plant material (e.g., rhizomes)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 0.5 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol in water.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
The following parameters are suggested starting points and should be optimized for the specific instrument used.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Instrument dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
Based on its molecular weight of 250.33, the protonated molecule [M+H]⁺ would be m/z 251.16. Product ions would arise from neutral losses of water (H₂O) and other fragments.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 251.16 | 233.15 (M+H-H₂O)⁺ | 100 | 15 |
| This compound (Qualifier) | 251.16 | 215.14 (M+H-2H₂O)⁺ | 100 | 25 |
Note: The optimal collision energies need to be determined experimentally by infusing a standard solution of this compound.
Data Presentation
The performance of the LC-MS/MS method should be evaluated through a validation process. The following table summarizes typical quantitative data that should be generated during method validation.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | Intra-day < 5%, Inter-day < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | To be determined for each matrix |
These values are representative and must be experimentally determined for the specific matrix and instrumentation used.
Visualizations
The following diagrams illustrate the experimental workflow and a potential biological pathway relevant to compounds isolated from Curcuma species.
Caption: Workflow for the LC-MS/MS analysis of this compound.
While the specific signaling pathways of this compound are not yet fully elucidated, compounds from the Curcuma genus, such as curcuminoids, are known to modulate inflammatory and cell survival pathways. A generalized potential pathway is shown below.
Caption: Potential anti-inflammatory signaling pathway.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample preparation and instrumental analysis will aid researchers in the accurate assessment of this compound for various applications in phytochemistry and drug discovery. The method's performance should be thoroughly validated according to accepted guidelines to ensure reliable results.
References
Application Notes and Protocols: Synthesis of Procurcumadiol Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procurcumadiol is a guaiane-type sesquiterpenoid isolated from plants of the Curcuma genus, which are well-known for their use in traditional medicine. Sesquiterpenoids from Curcuma species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound, also known as procurcumenol or 5-hydroxyprocurcumenol, has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This inhibitory activity suggests that this compound and its derivatives are promising candidates for the development of novel anti-inflammatory agents.
Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of natural products like this compound. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for potent and selective inhibition of inflammatory pathways. This application note provides a proposed synthetic strategy for the generation of this compound derivatives and detailed protocols for their synthesis and biological evaluation, facilitating SAR studies aimed at the development of new anti-inflammatory drugs.
Proposed Synthesis of this compound and its Derivatives
As a total synthesis of this compound has not been extensively reported, a plausible synthetic route is proposed based on established methods for the synthesis of other guaiane sesquiterpenoids. The strategy involves the construction of the hydroazulene core followed by key functional group manipulations to yield this compound. Subsequent derivatization can be performed to explore the SAR.
A proposed retrosynthetic analysis for this compound suggests that the core 5-7 fused ring system can be assembled through a key ring-closing metathesis or an intramolecular aldol condensation reaction. The stereocenters can be established using asymmetric catalysis or chiral pool starting materials.
Experimental Workflow for the Proposed Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound and its derivatives.
Experimental Protocols
The following are detailed, generalized protocols for the key steps in the proposed synthesis of this compound derivatives. Researchers should optimize these conditions based on the specific substrate and desired derivative.
Protocol 1: Stereoselective Dihydroxylation of the Hydroazulene Core
-
Dissolution: Dissolve the hydroazulene core intermediate (1.0 eq) in a mixture of tert-butanol and water (1:1).
-
Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO4, 2.5 mol%) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the diol.
Protocol 2: Esterification of this compound (General Procedure for Derivatization)
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add triethylamine (Et3N) (3.0 eq) followed by the dropwise addition of the desired acyl chloride (1.5 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired ester derivative.
Data Presentation for SAR Studies
The biological activity of the synthesized this compound derivatives should be evaluated to establish a clear structure-activity relationship. A primary assay to assess the anti-inflammatory potential is the inhibition of TNF-α release in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The results should be summarized in a table for easy comparison.
| Compound | R1 Substituent | R2 Substituent | % Inhibition of TNF-α Release (at 10 µM) | IC50 (µM) |
| This compound | -OH | -OH | 55% | 310.5[1][2] |
| Derivative 1 | -OAc | -OH | ||
| Derivative 2 | -OH | -OAc | ||
| Derivative 3 | -OAc | -OAc | ||
| Derivative 4 | -OCH3 | -OH | ||
| ... | ... | ... |
Note: The % inhibition and IC50 values for derivatives are hypothetical and need to be determined experimentally.
Relevant Signaling Pathway: TNF-α and NF-κB
This compound's anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by TNF-α.
Upon binding of TNF-α to its receptor (TNFR), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound and its derivatives may exert their anti-inflammatory effects by interfering with one or more steps in this pathway.
Caption: The TNF-α/NF-κB signaling pathway and potential points of inhibition by this compound derivatives.
References
- 1. Collective Syntheses of Guaiane Sesquiterpenes: Stereoselective Syntheses of (+)-Dysodensiol F, (+)-10β,14-Dihydroxy- allo-aromadendrane, and (-)-Dendroside C Aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis and anti-leishmanial activity of some curcumin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for evaluating the in vitro anti-inflammatory properties of procurcumadiol, a bioactive compound isolated from the Curcuma genus. The methodologies detailed herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to quantify the inhibitory effects of this compound on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These protocols are designed to deliver robust and reproducible data for researchers in pharmacology and drug development. Included are step-by-step instructions for cell culture, cytotoxicity assessment, NO quantification, and cytokine analysis by ELISA, alongside templates for data presentation and diagrams of the associated cellular signaling pathways.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response, leading to the production of pro-inflammatory mediators.[1] Natural products are a significant source of novel anti-inflammatory agents.[2] this compound, a sesquiterpenoid from the Curcuma genus, is of interest for its potential therapeutic properties. Compounds from this genus, particularly curcuminoids, have been shown to exert potent anti-inflammatory effects by inhibiting the production of NO, prostaglandins, and cytokines like TNF-α and IL-6.[2][3][4]
These application notes provide detailed protocols to assess the anti-inflammatory activity of this compound by measuring its ability to suppress the production of key inflammatory markers in LPS-activated murine macrophages.
Experimental Workflow
The overall workflow for assessing the anti-inflammatory activity of this compound involves several sequential steps, from initial cell culture preparation to the final analysis of inflammatory markers. A cell viability assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Caption: Overall experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
It is essential to determine the non-toxic concentration range of this compound on RAW 264.7 cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
RAW 264.7 Macrophage Cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂.[5]
-
Remove the medium and add fresh DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays.[6]
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of iNOS activity.
Materials:
-
RAW 264.7 cells and culture medium
-
This compound (at non-toxic concentrations)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Methodology:
-
Seed RAW 264.7 cells at 5 × 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.[5][6]
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[7]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the concentration of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants collected from the experiment described in Protocol 2.
-
Mouse TNF-α and IL-6 ELISA kits (follow manufacturer's instructions).
-
Microplate reader.
Methodology:
-
Use the cell culture supernatants collected from the same experiment as the Griess assay.
-
Perform the ELISA for TNF-α and IL-6 according to the specific instructions provided by the kit manufacturer.
-
Briefly, the process involves adding supernatants to antibody-coated wells, followed by incubation with detection antibodies and a substrate solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve generated with recombinant cytokines.
-
Determine the percentage inhibition of TNF-α and IL-6 production for each concentration of this compound relative to the LPS-only control.[4][6]
Data Presentation
Quantitative results should be summarized in tables to facilitate clear interpretation and comparison. The data presented below is for illustrative purposes, based on typical results for active compounds from the Curcuma genus, as specific data for this compound is not widely available.[8]
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages
| This compound (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100.0 ± 4.5 |
| 5 | 98.7 ± 5.1 |
| 10 | 97.2 ± 4.8 |
| 25 | 95.5 ± 5.3 |
| 50 | 75.1 ± 6.2 |
| 100 | 45.8 ± 5.9 |
Table 2: Inhibitory Effect of this compound on LPS-Induced NO, TNF-α, and IL-6 Production
| Treatment | NO (µM) ± SD | % Inhibition | TNF-α (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition |
| Control (No LPS) | 1.2 ± 0.3 | - | 55.1 ± 8.2 | - | 25.4 ± 4.1 | - |
| LPS (1 µg/mL) only | 45.8 ± 3.1 | 0 | 3540.2 ± 150.6 | 0 | 1850.7 ± 95.3 | 0 |
| LPS + this compound (5 µM) | 32.1 ± 2.5 | 30% | 2478.1 ± 130.1 | 30% | 1388.0 ± 88.2 | 25% |
| LPS + this compound (10 µM) | 23.4 ± 1.9 | 49% | 1770.1 ± 115.7 | 50% | 980.9 ± 75.1 | 47% |
| LPS + this compound (25 µM) | 11.9 ± 1.5 | 74% | 850.0 ± 90.4 | 76% | 481.2 ± 50.9 | 74% |
| IC₅₀ Value (µM) | ~10.5 | ~10.0 | ~11.5 |
Associated Signaling Pathways
LPS triggers inflammation by binding to Toll-like receptor 4 (TLR4), which activates downstream signaling cascades, primarily the NF-κB and MAPK pathways. These pathways culminate in the transcription of genes encoding pro-inflammatory mediators. This compound is hypothesized to inhibit these pathways, thereby reducing the expression of iNOS (leading to NO production), TNF-α, and IL-6.[1][9][10]
Caption: LPS-induced NF-κB and MAPK signaling pathways.
References
- 1. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open Veterinary Journal [openveterinaryjournal.com]
- 5. Anti-inflammatory, antioxidant and antitumor activities of ingredients of Curcuma phaeocaulis Val - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 9. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Procurcumadiol
Introduction
Procurcumadiol, as a putative derivative of curcumin, is anticipated to exhibit anti-proliferative and cytotoxic effects on cancer cells, making the assessment of cell viability a critical step in its preclinical evaluation. Curcumin and its analogues have been extensively studied for their ability to induce apoptosis and modulate various intracellular signaling pathways involved in cell survival and proliferation.[1][2][3][4][5][6][7] This document provides a detailed protocol for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method. Additionally, it outlines the key signaling pathways likely modulated by such a compound.
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[8][9]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the effect of this compound on the viability of a cancer cell line (e.g., MDA-MB-231 breast cancer cells) after 48 hours of treatment.
Table 1: Dose-Dependent Effect of this compound on Cell Viability
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 10 | 1.050 | 0.072 | 84 |
| 25 | 0.750 | 0.061 | 60 |
| 50 | 0.438 | 0.045 | 35 |
| 100 | 0.188 | 0.023 | 15 |
Table 2: IC50 Value of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | 48 | 42.5 |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol details the steps for determining the effect of this compound on the viability of adherent cancer cells.
Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)[9][10]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[8]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean absorbance of treated wells / Mean absorbance of control wells) x 100
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow of the MTT cell viability assay.
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
References
- 1. Effect of curcuma on radiation-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcuminoids as Cell Signaling Pathway Modulators: A Potential Strategy for Cancer Prevention - Noor - Current Medicinal Chemistry [rjpbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. resources.rndsystems.com [resources.rndsystems.com]
In Vivo Animal Models for Testing Procurcumadiol Efficacy: Application Notes and Protocols
Disclaimer: Direct in vivo efficacy studies specifically investigating Procurcumadiol are limited in publicly available scientific literature. This compound is a known constituent of plants from the Curcuma genus, notably Curcuma phaeocaulis and Curcuma longa. The following application notes and protocols are based on in vivo studies of extracts from Curcuma phaeocaulis, a natural source of this compound. These established methodologies can serve as a valuable reference for designing and conducting preclinical evaluations of this compound's efficacy.
I. Introduction to this compound and its Natural Sources
This compound is a sesquiterpenoid compound that has been identified in the rhizomes of Curcuma phaeocaulis and Curcuma longa. These plants have a history of use in traditional medicine, particularly for conditions related to inflammation and cancer. Given the therapeutic potential of compounds from the Curcuma genus, robust preclinical evaluation using relevant animal models is crucial to substantiate any claims of efficacy for its individual constituents like this compound.
II. Anti-Inflammatory Activity of Curcuma phaeocaulis Extract
Extracts from Curcuma phaeocaulis have demonstrated significant anti-inflammatory effects in various preclinical animal models. These models are suitable for assessing the potential of this compound as an anti-inflammatory agent.
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Adjuvant-induced arthritis (Mouse) | Methanol extract of C. phaeocaulis | 500 mg/kg (oral) | Significantly inhibited paw swelling and reduced serum haptoglobin concentration. | [1][2] |
| Nanoparticle-induced airway inflammation (Mouse) | C. phaeocaulis extract | 150 mg/kg (oral) | Reduced total inflammatory cell counts and IL-1β levels in bronchoalveolar lavage fluid. | [3][4] |
| Zebrafish tail fin amputation | C. phaeocaulis essential oil | 0.5, 1.0, 2.5 µg/mL | Demonstrated significant anti-inflammatory properties by reducing neutrophil migration. | [5] |
Experimental Protocols
This model mimics the chronic inflammation and joint damage seen in rheumatoid arthritis.
Protocol:
-
Animals: Male ddY mice (6 weeks old) are used.
-
Induction of Arthritis: Arthritis is induced by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the right hind footpad.
-
Treatment: A methanol extract of Curcuma phaeocaulis (500 mg/kg) is administered orally. Treatment can be initiated either one day before or one day after the adjuvant injection to assess prophylactic or therapeutic effects, respectively.[1][2]
-
Assessment of Inflammation:
-
Endpoint: The experiment is typically terminated after a set period (e.g., 2 days post-adjuvant injection), and tissues can be collected for histological analysis.
This model is used to study acute lung inflammation.
Protocol:
-
Animals: Specific pathogen-free mice are used.
-
Induction of Inflammation: A combination of SiO₂ (20 mg/kg) and TiO₂ (20 mg/kg) nanoparticles are administered via intratracheal instillation to induce airway inflammation.[3][4]
-
Treatment: Curcuma phaeocaulis extract (e.g., 150 mg/kg) is administered orally 1 hour before and 4 hours after nanoparticle instillation.[3][4]
-
Assessment of Inflammation:
Signaling Pathway: NLRP3 Inflammasome Inhibition
Curcuma phaeocaulis extract has been shown to inhibit the NLRP3 inflammasome signaling pathway, which is a key driver of inflammation.[3]
III. Anti-Cancer Activity of Curcuma phaeocaulis Extract
The essential oil and various extracts of Curcuma phaeocaulis have been investigated for their anti-tumor properties, particularly in models of colon and breast cancer.
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Colon Cancer Xenograft (Nude Mice) | Essential oil of C. phaeocaulis (OCR) | 0.1 mg/g/day | Inhibited tumor growth and reduced angiogenesis in tumors. | [6] |
| Colon Cancer Xenograft (Nude Mice) | OCR + Oxaliplatin | 0.1 mg/g/day (OCR) | Combination treatment increased VE-cadherin and pericyte coverage, normalizing tumor vascular structure. | [6] |
| Zebrafish Angiogenesis Model | Volatile oil of vinegar-processed C. phaeocaulis | 20 µg/mL | Inhibited the growth of intersegmental blood vessels. | [1] |
Experimental Protocols
This model is used to assess the in vivo efficacy of anti-cancer compounds on human tumor growth.
Protocol:
-
Animals: BALB/c nude mice are used.
-
Cell Line: Human colon cancer cells (e.g., HCT116) are used.
-
Tumor Implantation: HCT116 cells are injected subcutaneously into the flank of the nude mice.
-
Treatment: Once tumors reach a palpable size, treatment is initiated. The essential oil of Curcuma phaeocaulis (0.1 mg/g) is administered daily. A combination therapy group with a standard chemotherapeutic agent like oxaliplatin can also be included.[6]
-
Assessment of Efficacy:
-
Tumor volume is measured regularly (e.g., every 3 days) using calipers.
-
Animal body weight is monitored to assess toxicity.
-
At the end of the study, tumors are excised for immunohistochemical analysis of markers for angiogenesis (e.g., CD31) and vessel normalization (e.g., VE-cadherin).[6]
-
Signaling Pathway: Inhibition of Angiogenesis
The anti-cancer effects of Curcuma phaeocaulis are partly attributed to the inhibition of angiogenesis, the formation of new blood vessels that supply nutrients to the tumor.
IV. Neuroprotective Activity of Curcuma phaeocaulis Extract
While research on the neuroprotective effects of Curcuma phaeocaulis is less extensive than for its anti-inflammatory and anti-cancer properties, one study has shown its potential in a model of prion disease.
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Scrapie-infected mice (Prion disease model) | C. phaeocaulis extract | 200 mg/kg | Completely prevented the onset of prion disease in 3 out of 8 mice; reduced PrPSc accumulation, spongiosis, and astrogliosis in the brain. | [6][7][8] |
Experimental Protocol
This model is used to study neurodegenerative diseases caused by prions.
Protocol:
-
Animals: Female C57BL/6 mice are used.
-
Induction of Disease: Mice are inoculated with a mouse-adapted scrapie prion strain.
-
Treatment: Curcuma phaeocaulis extract (e.g., 200 mg/kg) is administered. The timing of administration relative to inoculation is a critical parameter.
-
Assessment of Efficacy:
Experimental Workflow Diagram
V. Conclusion
The in vivo animal models described provide a solid foundation for evaluating the therapeutic potential of this compound. The methodologies established for Curcuma phaeocaulis extracts in inflammation, cancer, and neuroprotection offer detailed protocols and quantifiable endpoints. Researchers and drug development professionals can adapt these models to specifically investigate the efficacy and mechanisms of action of purified this compound, thereby advancing its potential as a novel therapeutic agent.
References
- 1. Vinegar-processed Curcuma phaeocaulis promotes anti-angiogenic activity and reduces toxicity in zebrafish and rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. Curcuma phaeocaulis Inhibits NLRP3 Inflammasome in Macrophages and Ameliorates Nanoparticle-Induced Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory, antioxidant and antitumor activities of ingredients of Curcuma phaeocaulis Val - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
- 6. The Effect of Curcuma phaeocaulis Valeton (Zingiberaceae) Extract on Prion Propagation in Cell-Based and Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
Revolutionizing Procurcumadiol Delivery: Advanced Formulations for Enhanced Bioavailability
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procurcumadiol, a promising bioactive compound, faces significant challenges in clinical translation due to its poor aqueous solubility, leading to low oral bioavailability. This document provides detailed application notes and experimental protocols for three advanced formulation strategies designed to overcome these limitations: Solid Lipid Nanoparticles (SLNs), Nanoemulsions (NEs), and Liposomal Delivery Systems. These nano- and lipid-based formulations protect this compound from degradation, enhance its absorption, and ultimately improve its therapeutic efficacy. The following sections offer a comprehensive guide for the formulation, characterization, and evaluation of these delivery systems.
Introduction: The Bioavailability Challenge of this compound
This compound, like many other lipophilic compounds such as curcumin, exhibits poor oral bioavailability, which is a major hurdle in its development as a therapeutic agent.[1][2] The primary factors contributing to this challenge are:
-
Low Aqueous Solubility: this compound is poorly soluble in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1]
-
Rapid Metabolism: The compound undergoes extensive first-pass metabolism in the liver and intestines.[1]
-
Systemic Clearance: Rapid systemic clearance further reduces its circulation time and therapeutic window.[1]
To address these issues, advanced formulation strategies are essential to enhance the oral bioavailability of this compound.[3][4][5] This document focuses on three such strategies: Solid Lipid Nanoparticles (SLNs), Nanoemulsions (NEs), and Liposomes.
Formulation Strategies for Improved Bioavailability
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature.[6] They offer advantages such as controlled drug release, protection of the encapsulated drug from degradation, and good biocompatibility.[7][8]
Table 1: Physicochemical Characteristics of this compound-Loaded SLNs (Data adapted from Curcumin Studies)
| Parameter | Optimized Formulation | Reference |
| Particle Size (nm) | 14.7 - 389.3 | [9][10] |
| Polydispersity Index (PDI) | < 0.3 | [10] |
| Zeta Potential (mV) | -22.5 | [9] |
| Encapsulation Efficiency (%) | 90.21 | [9] |
| Drug Loading (%) | 8.56 | [9] |
Nanoemulsions (NEs)
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can significantly increase the solubility and absorption of lipophilic drugs.[11][12]
Table 2: Physicochemical Characteristics of this compound-Loaded Nanoemulsions (Data adapted from Curcumin Studies)
| Parameter | Optimized Formulation | Reference |
| Droplet Size (nm) | 76.20 ± 1.67 - 141.6 ± 15.4 | [12][13] |
| Polydispersity Index (PDI) | 0.12 ± 0.05 | [13] |
| Zeta Potential (mV) | -6.9 ± 0.2 | [12] |
| Encapsulation Efficiency (%) | 90.56 ± 0.47 | [12] |
| Drug Loading (%) | Not Reported |
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[14][15] They can improve drug stability, reduce side effects, and enhance bioavailability.[16]
Table 3: Physicochemical Characteristics of this compound-Loaded Liposomes (Data adapted from Curcumin Studies)
| Parameter | Optimized Formulation | Reference |
| Particle Size (nm) | ~117 - 145 | [16][17] |
| Polydispersity Index (PDI) | < 0.2 | [16] |
| Zeta Potential (mV) | -36 | [17] |
| Encapsulation Efficiency (%) | > 85% | [16] |
| Drug Loading (%) | Not Reported |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the emulsification and low-temperature solidification method.
Materials:
-
This compound
-
Solid Lipid (e.g., Stearic Acid, Compritol 888 ATO)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Organic Solvent (e.g., Chloroform, Ethanol)
-
Distilled Water
Protocol:
-
Dissolve this compound and the solid lipid in the organic solvent to form the organic phase.
-
Dissolve the surfactant in distilled water to form the aqueous phase.
-
Heat both phases to a temperature above the melting point of the lipid.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
The SLN dispersion can be lyophilized to obtain a dry powder for long-term storage.
Preparation of this compound-Loaded Nanoemulsion (NE)
This protocol utilizes the high-energy ultrasonication method.
Materials:
-
This compound
-
Oil Phase (e.g., Oleic Acid, Medium Chain Triglycerides)
-
Surfactant (e.g., Tween 20, Tween 80)
-
Co-surfactant (e.g., Polyethylene Glycol 200)
-
Aqueous Phase (e.g., Phosphate Buffered Saline, pH 7.4)
Protocol:
-
Dissolve this compound in the oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil phase under constant stirring.
-
Subject the resulting mixture to high-power ultrasonication until a transparent or translucent nanoemulsion is formed.
-
The formulation can be incorporated into a gel for topical or transdermal delivery.[13]
Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., Phosphatidylcholine, DMPC, DMPG)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Aqueous Buffer (e.g., PBS, pH 7.4)
Protocol:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with the aqueous buffer by gentle rotation.
-
The resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes to reduce the vesicle size and achieve a unilamellar structure.
Characterization and Evaluation
Physicochemical Characterization
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency (EE) and Drug Loading (DL): Quantified by separating the free drug from the encapsulated drug using techniques like ultracentrifugation or dialysis, followed by quantification of the drug using HPLC.
In Vitro Drug Release
-
The release of this compound from the formulations is typically studied using a dialysis bag method in a simulated gastrointestinal fluid (SGF) and simulated intestinal fluid (SIF).
In Vivo Pharmacokinetic Studies
-
Animal models (e.g., rats, mice) are used to evaluate the oral bioavailability of the formulations.
-
This compound concentrations in plasma samples are measured over time using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated and compared between the formulated and unformulated this compound.
Signaling Pathways Modulated by this compound
This compound, similar to its parent compound curcumin, is known to modulate multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis.[18] Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: this compound's modulation of key cellular signaling pathways.
Conclusion
The formulation of this compound into advanced delivery systems like solid lipid nanoparticles, nanoemulsions, and liposomes presents a viable strategy to overcome its inherent bioavailability challenges. The protocols and characterization methods outlined in this document provide a framework for researchers to develop and evaluate these formulations. By enhancing its oral bioavailability, the therapeutic potential of this compound can be fully realized, paving the way for its clinical application in various diseases.
Workflow for Formulation Development and Evaluation
References
- 1. [PDF] The In Vitro–In Vivo Safety Confirmation of PEG-40 Hydrogenated Castor Oil as a Surfactant for Oral Nanoemulsion Formulation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Methods Used for Enhancing the Bioavailability of Oral Curcumin in Randomized Controlled Trials: A Meta-Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin: Recent Advances in the Development of Strategies to Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Curcumin Solid Lipid Nanoparticles Loaded with Flower-Shaped Lactose for Lung Inhalation and Preliminary Evaluation of Cytotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Curcumin-loaded nanoemulsion for acute lung injury treatment via nebulization: Formulation, optimization and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel nanoemulsion gel containing triple natural bio-actives combination of curcumin, thymoquinone, and resveratrol improves psoriasis therapy: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. The Safety and Exploration of the Pharmacokinetics of Intrapleural Liposomal Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Curcuminoids as Cell Signaling Pathway Modulators: A Potential Strategy for Cancer Prevention - Noor - Current Medicinal Chemistry [rjpbr.com]
- 18. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Procurcumadiol Extraction
For researchers, scientists, and drug development professionals, optimizing the extraction of bioactive compounds is a critical step. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Procurcumadiol, a promising sesquiterpenoid found in Curcuma species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources can it be extracted?
This compound is a guaiane-type sesquiterpenoid with the molecular formula C15H22O3.[1] It has been identified and isolated from the rhizomes of several plants belonging to the Curcuma genus, primarily Curcuma longa (turmeric) and Curcuma phaeocaulis.[1][2]
Q2: What are the general steps involved in this compound extraction?
A common laboratory-scale method for the extraction and isolation of this compound involves the following steps:
-
Preparation of Plant Material: The rhizomes of the source plant are washed, dried, and ground into a fine powder to increase the surface area for solvent penetration.[3][4]
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often under reflux conditions.[2]
-
Fractionation: The crude extract is then partitioned with solvents of varying polarities (e.g., n-hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.[2]
-
Chromatographic Purification: The fraction containing this compound is further purified using techniques like column chromatography with silica gel or RP-18 as the stationary phase.[2][5]
-
Identification and Quantification: The purified this compound is identified and quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[6][7]
Q3: Which solvents are most effective for this compound extraction?
This compound is a moderately polar sesquiterpenoid. Therefore, polar solvents like methanol and ethanol are effective for its initial extraction from the plant matrix.[2] For subsequent fractionation and purification, a combination of non-polar and moderately polar solvents is used. For instance, an n-hexane fraction is often used to remove non-polar compounds, while this compound may be found in the more polar fractions like ethyl acetate.[2][8]
Q4: How can I monitor the presence and purity of this compound during the extraction process?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the presence of this compound in different fractions during extraction and column chromatography. For accurate quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or MS) is the recommended method.[7][9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of sesquiterpenoids, though derivatization might be necessary for polar compounds like this compound.[3][12]
Troubleshooting Guide for Low this compound Yield
Low recovery of the target compound is a frequent challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential issues leading to low this compound yield.
Table 1: Troubleshooting Low this compound Yield
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces solvent penetration.[3][4] | Ensure the plant material is thoroughly dried at a controlled temperature (e.g., 40-50°C) to inactivate enzymes. Grind the dried rhizomes into a fine, uniform powder (e.g., 40-60 mesh).[3] |
| Inappropriate Solvent Choice: The solvent may not have the optimal polarity to efficiently extract this compound. | Start with a polar solvent like methanol or ethanol for the initial extraction.[2] For fractionation, test different solvent systems to find the one that best partitions this compound. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to allow for complete diffusion of the compound from the plant matrix.[13] | Optimize the extraction time and temperature. For maceration, allow for a longer soaking period with agitation. For Soxhlet or reflux extraction, ensure a sufficient number of cycles. However, be cautious of potential degradation at high temperatures.[12][14] | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to effectively solubilize all the available this compound. | Increase the solvent-to-solid ratio. A typical starting point is 10:1 (v/w). Experiment with different ratios to find the optimal balance between yield and solvent consumption.[15] | |
| Low Yield of Purified this compound | Loss of Compound During Solvent Evaporation: this compound, being a sesquiterpenoid, may have some volatility and can be lost during solvent removal at high temperatures.[12][16] | Use a rotary evaporator under reduced pressure and at a low temperature (<40°C) to remove the solvent.[12] |
| Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during the extraction and purification process.[17] | Conduct extraction and purification steps at controlled temperatures and protect the extracts from direct light. Investigate the pH stability of this compound if acidic or basic conditions are used. | |
| Incomplete Elution from Chromatography Column: The solvent system used for column chromatography may not be optimal for eluting this compound from the stationary phase.[18] | Perform small-scale trials with different solvent gradients on a TLC plate to identify the optimal mobile phase for column chromatography. Gradually increasing the polarity of the eluting solvent is a common strategy. | |
| Co-elution with Other Compounds: this compound may co-elute with other structurally similar compounds, leading to a lower purity and apparent yield of the desired compound. | Employ multiple chromatographic techniques for purification. For example, after initial silica gel chromatography, a further purification step using Sephadex LH-20 or preparative HPLC can be used to separate closely related compounds.[5][19] |
Experimental Protocols
Protocol 1: Methanol Extraction of this compound from Curcuma phaeocaulis
This protocol is based on methodologies reported for the isolation of sesquiterpenoids from Curcuma species.[2][5]
1. Plant Material Preparation:
- Air-dry the rhizomes of Curcuma phaeocaulis at room temperature or in an oven at a low temperature (40-50°C).
- Grind the dried rhizomes into a fine powder (40-60 mesh).
2. Extraction:
- Macerate the powdered rhizomes (e.g., 1 kg) with methanol (e.g., 3 x 5 L) at room temperature for 24 hours for each extraction.
- Alternatively, perform reflux extraction with methanol for 2-3 hours per cycle for a total of 3 cycles.
- Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
3. Fractionation:
- Suspend the crude methanol extract in water and partition successively with n-hexane, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc).
- Collect each fraction separately and concentrate them using a rotary evaporator.
4. Isolation by Column Chromatography:
- Subject the ethyl acetate fraction, which is likely to contain this compound, to silica gel column chromatography.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity (e.g., 100% n-hexane) and gradually increasing the polarity (e.g., up to 100% ethyl acetate).
- Collect fractions and monitor them by TLC.
- Combine the fractions containing this compound (identified by comparison with a standard if available, or by further spectroscopic analysis).
- Further purify the combined fractions using another column chromatography step (e.g., with a different solvent system or stationary phase like Sephadex LH-20) or by preparative HPLC to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound Extraction and Isolation.
Troubleshooting Logic for Low this compound Yield
Caption: Key Factors Contributing to Low this compound Yield.
References
- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Validation of a Quantification Method for Curcumin Derivatives and Their Hepatoprotective Effects on Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Anti-Prion Compounds from Curcuma phaeocaulis Valeton Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 11. Determination of Curcuminoids in Turmeric Dietary Supplements by HPLC-DAD: Multi-laboratory Study Through the NIH-ODS/NIST Quality Assurance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. journalofmedula.com [journalofmedula.com]
- 14. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 17. researchgate.net [researchgate.net]
- 18. chromacademy.com [chromacademy.com]
- 19. Curcumanes E and F, two rare sesquiterpenoids with a dicyclo[3.3.1]nonane moiety, from Curcuma longa and their vasorelaxant activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Procurcumadiol HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Procurcumadiol. The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the typical chemical properties of this compound relevant to HPLC analysis?
This compound is a guaiane-type sesquiterpenoid found in plants of the Curcuma genus.[1][2] Its chemical properties are crucial for understanding its behavior in HPLC.
| Property | Value | Implication for HPLC |
| Molecular Formula | C₁₅H₂₂O₃[3] | Relatively non-polar. |
| Molecular Weight | 250.33 g/mol [3] | --- |
| pKa (Predicted) | 13.56 ± 0.60[3] | This compound is a very weakly acidic compound, primarily behaving as a neutral analyte under typical reversed-phase HPLC conditions. |
| LogP (Predicted) | 2.13[3] | Indicates good retention on reversed-phase (e.g., C18) columns. |
| Hydrogen Bond Donors | 2[3] | Can interact with active silanol groups on the silica backbone of the stationary phase, potentially causing peak tailing. |
| Hydrogen Bond Acceptors | 3[3] | Can interact with active silanol groups on the silica backbone of the stationary phase, potentially causing peak tailing. |
| Structure | Contains tertiary alcohol and ketone functional groups.[4] | These polar functional groups can also contribute to secondary interactions with the stationary phase. |
Q2: My this compound peak is tailing. What are the most likely causes?
Peak tailing is a common issue in HPLC where the peak is asymmetrical with a trailing edge.[5] For this compound, the primary causes are often related to secondary interactions with the stationary phase or issues with the HPLC system itself.
-
Secondary Silanol Interactions: The most frequent cause of peak tailing for compounds with polar functional groups like this compound is the interaction between the analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[6] These interactions create a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail".
-
Mobile Phase pH Issues: While this compound is weakly acidic, the pH of the mobile phase can influence the ionization state of residual silanol groups on the column. At mid-range pH (e.g., pH 4-7), silanols can be ionized and interact more strongly with the analyte.
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause peak tailing.[7] Physical degradation of the column bed, such as the formation of a void, can also distort peak shape.[8]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[5]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[8]
Q3: How can I reduce peak tailing caused by silanol interactions?
To minimize unwanted interactions with residual silanol groups, consider the following strategies:
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active. Using a well-end-capped C18 or C8 column is highly recommended.
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) by adding a small amount of an acid like formic acid or acetic acid to the mobile phase can suppress the ionization of silanol groups, reducing their ability to interact with this compound.[9]
-
Add a Mobile Phase Modifier: In some cases, adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, with modern columns, this is often unnecessary and can complicate the mobile phase preparation.
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., to 20-50 mM) can sometimes help to mask silanol interactions and maintain a stable pH.[10]
Q4: What are the recommended starting HPLC conditions for this compound analysis?
| Parameter | Recommended Starting Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Isocratic Condition | 60:40 (v/v) Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient Condition | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase or a compatible solvent (e.g., Methanol) |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing
Objective: To determine the optimal mobile phase pH for symmetrical this compound peak shape.
Methodology:
-
Prepare a standard solution of this compound (e.g., 50 µg/mL) in methanol.
-
Prepare a series of mobile phases consisting of 60:40 (v/v) Acetonitrile:Water.
-
Adjust the pH of the aqueous portion of each mobile phase to 2.5, 3.0, 3.5, 4.0, and 7.0 using a 1% solution of formic acid or ammonium hydroxide.
-
Equilibrate the HPLC system, including a C18 column, with the first mobile phase (pH 2.5) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the USP tailing factor for the this compound peak. An ideal value is 1.0, with values below 1.5 often being acceptable.
-
Repeat steps 4-6 for each of the prepared mobile phases.
-
Compare the tailing factors obtained at different pH values to identify the optimal condition.
Protocol 2: Column Cleaning to Address Contamination-Induced Peak Tailing
Objective: To restore column performance by removing strongly retained contaminants that may cause peak tailing.
Methodology:
-
Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Set the pump flow rate to 0.5 mL/min.
-
Flush the column with 20 column volumes of HPLC-grade water (to remove buffers).
-
Flush the column with 20 column volumes of isopropanol.
-
Flush the column with 20 column volumes of hexane (if compatible with your system and column, to remove non-polar contaminants).
-
Flush the column again with 20 column volumes of isopropanol.
-
Flush the column with 20 column volumes of methanol.
-
Reconnect the column to the detector.
-
Equilibrate the column with your initial mobile phase until a stable baseline is achieved.
-
Inject a this compound standard to assess if peak shape has improved.
Note: Always consult the column manufacturer's care and use guide for specific solvent compatibility and cleaning recommendations.
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions.
Caption: A step-by-step guide to diagnosing the cause of peak tailing.
Caption: Interaction of this compound with the HPLC stationary phase.
References
- 1. researchgate.net [researchgate.net]
- 2. Guaiane-type sesquiterpenes from Curcumawenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic analysis of the chemical composition and anticancer activities of Curcuma longa extract cultivated in Palestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Three new sesquiterpenes from roots of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Procurcumadiol Dosage for In Vivo Studies
Welcome to the technical support center for procurcumadiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound. Due to the limited availability of direct in vivo data for this compound, this guide leverages information from related compounds, such as curcumin and curcumol, and established principles of preclinical pharmacology to offer a comprehensive framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in vivo study?
A1: Currently, there is no established starting dose for this compound in the scientific literature. As a starting point, researchers can consider data from related compounds found in Curcuma species. For instance, studies on curcumol, a structurally similar compound, have used doses up to 1000 mg/kg in rats for a 28-day toxicity study with no observed clinical signs of toxicity.[1] However, it is crucial to perform a dose-range finding study for this compound to determine its specific toxicity profile. A common approach is to start with a low dose and gradually increase it while monitoring for adverse effects and efficacy.[2]
Q2: How can I improve the bioavailability of this compound for in vivo administration?
A2: Like many natural products, this compound is expected to have low aqueous solubility, which can limit its bioavailability.[3] To overcome this, consider the following approaches:
-
Formulation with appropriate vehicles: Explore the use of solubilizing agents such as polyethylene glycol (PEG), cyclodextrins, or lipid-based formulations like liposomes.
-
Prodrug synthesis: Chemical modification of this compound to create a more soluble prodrug that converts to the active compound in vivo can be an effective strategy.[3]
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can enhance its solubility, stability, and bioavailability.
Q3: What are the potential signaling pathways targeted by this compound?
A3: While the specific signaling pathways modulated by this compound are not yet fully elucidated, insights can be drawn from the extensive research on curcumin. Curcumin is known to interact with multiple signaling pathways implicated in various diseases.[4][5][6][7] Key pathways that may also be relevant for this compound include:
-
NF-κB Signaling Pathway: A central regulator of inflammation.[5][7]
-
MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.[7]
-
PI3K/Akt Signaling Pathway: Plays a critical role in cell survival and growth.[6]
-
Wnt/β-catenin Signaling Pathway: Important in development and disease.[5][6]
Further research is needed to confirm the specific molecular targets of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound in Vehicle | High lipophilicity of the compound. | 1. Test a panel of biocompatible solvents (e.g., DMSO, ethanol, PEG400) and co-solvents. 2. Consider formulating with solubility enhancers like cyclodextrins or encapsulating in liposomes or nanoparticles. 3. Sonication or gentle heating may aid dissolution, but stability must be confirmed. |
| Unexpected Toxicity or Adverse Events in Animals | The dose is above the maximum tolerated dose (MTD). | 1. Immediately stop administration and monitor the animals closely. 2. Conduct a thorough dose-range finding study to determine the MTD.[8] 3. Review the vehicle for any potential toxicity. |
| Lack of In Vivo Efficacy | 1. Sub-therapeutic dosage. 2. Poor bioavailability. 3. Rapid metabolism and clearance. | 1. Perform a dose-escalation study to identify an effective dose. 2. Improve bioavailability through formulation strategies (see FAQ 2). 3. Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. |
| High Variability in Experimental Results | 1. Inconsistent formulation preparation. 2. Variability in animal handling and dosing technique. 3. Biological variability within the animal cohort. | 1. Standardize the formulation preparation protocol. 2. Ensure all personnel are properly trained in animal handling and administration techniques. 3. Increase the sample size per group to improve statistical power. |
Experimental Protocols
Dose-Range Finding (Toxicity) Study
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Groups: Establish a control group (vehicle only) and at least 3-4 dose groups of this compound.
-
Dose Selection: Based on available data for similar compounds, start with a low dose (e.g., 10 mg/kg) and escalate geometrically (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg, 1000 mg/kg).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predefined period (e.g., 14 days).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss in 10% of animals) or mortality.[8]
In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound at a selected dose.
Methodology:
-
Animal Model: Use a validated disease model relevant to the therapeutic indication.
-
Groups: Include a vehicle control group, a this compound treatment group, and a positive control group (standard-of-care treatment), if available.[8]
-
Dose and Schedule: Based on the dose-range finding study, select one or more doses below the MTD. The dosing schedule will depend on the pharmacokinetic profile of the compound.
-
Administration: Administer the treatment as per the defined schedule.
-
Efficacy Assessment: Monitor relevant efficacy endpoints throughout the study (e.g., tumor volume, inflammatory markers, behavioral tests).
-
Analysis: At the end of the study, collect tissues for pharmacodynamic and histopathological analysis.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Dosage Optimization
Caption: A stepwise workflow for determining the optimal in vivo dosage of this compound.
Potential Signaling Pathways Modulated by this compound
Caption: Hypothetical inhibitory effects of this compound on key signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Procurcumadiol in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Procurcumadiol in their experiments. Given the limited specific data on this compound, this guide leverages the extensive research available on Curcumin, a closely related and well-studied compound from Curcuma species, as a proxy. The underlying mechanisms of cytotoxicity are often shared among related compounds from the same natural source.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity in my normal (non-cancerous) cell lines treated with this compound?
A1: While some studies suggest that compounds isolated from Curcuma zedoaria, such as Procurcumenol, can exhibit selective cytotoxicity towards cancer cells, they may not be entirely specific.[1] It has been reported that such compounds can show cytotoxic effects against various cell lines without high selectivity.[1] Furthermore, studies on the related compound Curcumin have shown that it can inhibit the proliferation of normal human dermal fibroblasts (HDFs) and other normal cell lines, sometimes at concentrations comparable to those effective against cancer cells.[2]
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
A2: The primary mechanism of cytotoxicity for Curcumin, and likely similar for this compound, is the induction of apoptosis (programmed cell death). This is triggered through multiple signaling pathways, primarily:
-
Generation of Reactive Oxygen Species (ROS): Treatment can lead to an increase in intracellular ROS, which causes oxidative stress and damages cellular components, leading to apoptosis.[3][4][5]
-
Mitochondrial (Intrinsic) Pathway Activation: The compound can disrupt the mitochondrial membrane potential and trigger the release of cytochrome c into the cytoplasm.[6][7][8] This activates a cascade of caspase enzymes (like caspase-9 and the executioner caspase-3) that dismantle the cell.[6][9] This process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic proteins like Bax being upregulated and anti-apoptotic proteins like Bcl-2 being downregulated.[3][9]
-
Inhibition of Survival Pathways: The pro-survival PI3K/Akt signaling pathway is often inhibited, which further promotes apoptosis.[3][5]
Q3: How can I reduce the cytotoxic effects of this compound on my normal cells while preserving its anti-cancer activity?
A3: A key strategy to protect normal cells from this compound-induced cytotoxicity is to mitigate oxidative stress, a primary driver of its off-target effects.
-
Co-treatment with Antioxidants: The use of an antioxidant like N-acetyl-cysteine (NAC) has been shown to prevent curcumin-induced apoptosis in certain contexts.[3][5] NAC can directly scavenge ROS, thereby reducing the oxidative damage that leads to cell death in normal cells.[3][10]
-
Dose Optimization: Perform a dose-response study to identify a therapeutic window where cytotoxicity is maximized in cancer cells and minimized in normal cells. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, can help quantify this window.
Q4: My experimental results are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: this compound, like Curcumin, is likely a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitates can lead to inconsistent effective concentrations.
-
Cell Line Variability: Different cell lines, even of the same type, can respond differently. Ensure consistent cell passage numbers and health.
-
Assay Conditions: Ensure consistent incubation times, compound concentrations, and cell densities across experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity in Control (Normal) Cells | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 value for your specific normal cell line. Start with a lower concentration range. |
| Oxidative stress is a major factor in off-target toxicity. | Consider co-treatment with an antioxidant like N-acetyl-cysteine (NAC). A pilot experiment to determine the optimal protective concentration of NAC is recommended. | |
| Low or No Cytotoxicity in Cancer Cells | The compound is not potent against the specific cancer cell line. | Verify the reported sensitivity of your cell line to similar compounds. Increase the concentration range in your dose-response experiment. |
| The compound has degraded or precipitated. | Prepare fresh stock solutions for each experiment. Visually inspect for precipitates after dilution in media. Consider using a formulation with improved solubility. | |
| High Variability Between Replicates | Inconsistent cell seeding or compound addition. | Ensure homogenous cell suspension before seeding. Use calibrated pipettes and consistent techniques for adding the compound to each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill them with sterile PBS or media instead. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Curcumin (as a proxy for this compound) in various human cancer and normal cell lines, demonstrating its variable effects and selectivity.
Table 1: IC50 Values of Curcumin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 44.61 | 24 |
| MDA-MB-231 | Breast Cancer | 54.68 | 24 |
| HT-29 | Colorectal Cancer | ~10-15 | 72 |
| HCT116 | Colorectal Cancer | ~10-15 | 72 |
| SW480 | Colorectal Cancer | ~10-15 | 72 |
Data compiled from multiple sources indicating typical concentration ranges.[4]
Table 2: IC50 Values of Curcumin in Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| 184A1 | Mammary Epithelium | 59.37 | 24 |
| HDF | Dermal Fibroblasts | >10 (significant death) | 24-72 |
| Hs-68 | Skin Fibroblasts | >50 (no significant suppression) | 48 |
| Vero | Kidney Epithelial | >100 | Not Specified |
Data compiled from multiple sources, highlighting the variability of effects on non-cancerous cells.[2][4][11][12]
Experimental Protocols & Workflows
Diagram: General Experimental Workflow for Assessing Cytotoxicity and Protection
Caption: Workflow for evaluating this compound cytotoxicity and the protective effects of NAC.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight at 37°C in a humidified CO2 incubator.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (with or without a fixed concentration of NAC). Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Signaling Pathways
Diagram: this compound (Curcumin)-Induced Apoptotic Signaling
References
- 1. Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side Effects of Curcumin: Epigenetic and Antiproliferative Implications for Normal Dermal Fibroblast and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of curcumin-induced cytotoxicity: induction of apoptosis through generation of reactive oxygen species, down-regulation of Bcl-XL and IAP, the release of cytochrome c and inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wcrj.net [wcrj.net]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity from Curcuma zedoaria Through Mitochondrial Activation on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity from Curcuma zedoaria Through Mitochondrial Activation on Ovarian Cancer Cells -Toxicological Research | Korea Science [koreascience.kr]
- 9. Curcumin induces apoptosis through mitochondrial pathway and caspases activation in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. botanyjournals.com [botanyjournals.com]
Technical Support Center: Working with Procurcumadiol in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of procurcumadiol for reliable and reproducible cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
This compound is a sesquiterpenoid found in plants of the Curcuma genus, such as turmeric.[1][2] It is characterized as a compound with low aqueous solubility. One source indicates a water solubility of 1.16 g/L, while another describes it as "slightly soluble" in water.[1][3] Its LogP value is estimated to be between 1.18 and 1.78, suggesting a moderately lipophilic nature.[3]
Q2: Which solvents are recommended for preparing this compound stock solutions?
For cell-based assays, it is crucial to first dissolve this compound in a water-miscible organic solvent to create a high-concentration stock solution. The most commonly used solvent for this purpose is dimethyl sulfoxide (DMSO).[4] Other potential solvents include ethanol and methanol, although they may exhibit higher cytotoxicity.[4]
Q3: How can I improve the solubility of this compound in my aqueous cell culture medium?
Several strategies can be employed to enhance the solubility and prevent precipitation of this compound in your experimental setup:
-
Co-solvents: The use of a water-miscible organic solvent, like DMSO, is a primary method.[5][6] It's essential to keep the final concentration of the co-solvent in the cell culture medium low (typically ≤ 0.5%) to minimize cytotoxicity.[7]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][8]
-
Micellar Solubilization: Surfactants like Tween-20 or Triton X-100 can be used to form micelles that encapsulate poorly soluble compounds. However, these are often toxic to cells at concentrations above their critical micelle concentration and should be used with caution in cell-based assays.[9]
-
pH Adjustment: Since this compound is a very weakly acidic compound, altering the pH of the medium might slightly improve its solubility, though this is generally less effective for non-ionizable or weakly ionizable compounds and can impact cell viability.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. This is a common issue when diluting a stock solution from a strong organic solvent.[4] | - Optimize Dilution Technique: Add the stock solution to the medium dropwise while vortexing or gently mixing.[4] - Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the stock solution can help. - Reduce Final Concentration: Test a lower final concentration of this compound in your assay. - Increase Serum Concentration: If your experiment allows, a higher percentage of fetal bovine serum (FBS) in the medium can sometimes help to keep hydrophobic compounds in solution. |
| Crystalline structures observed in the culture plate after incubation. | This is likely the compound precipitating out of solution over time.[4] | - Verify Stock Solution: Ensure your stock solution is fully dissolved before use. If you see any precipitate in the stock, gently warm it at 37°C and vortex to redissolve.[4] - Test Different Solubilization Methods: Consider using cyclodextrins to improve and maintain solubility over the course of the experiment. |
| Inconsistent or non-reproducible assay results. | This can be a consequence of poor solubility, leading to variations in the actual concentration of the compound in solution. | - Prepare Fresh Dilutions: Always prepare fresh working solutions from your stock for each experiment. - Visually Inspect for Precipitation: Before adding the final dilution to your cells, visually inspect the solution for any signs of precipitation. |
| Cell toxicity observed at low concentrations. | The solvent (e.g., DMSO, ethanol) may be causing cytotoxicity. | - Determine Solvent Tolerance: Run a control experiment to determine the maximum concentration of the solvent that your specific cell line can tolerate without affecting viability.[7] - Minimize Final Solvent Concentration: Aim for a final solvent concentration of 0.5% or lower in your cell culture medium.[7] |
Quantitative Data: Solubility Enhancement Strategies
The following table summarizes common approaches to enhance the solubility of poorly soluble compounds like this compound in cell-based assays.
| Method | Typical Agents | Concentration Range in Final Medium | Advantages | Disadvantages |
| Co-solvents | DMSO, Ethanol | ≤ 0.5% (v/v) | Simple and widely used. | Can be cytotoxic at higher concentrations.[7] |
| Complexation | β-cyclodextrins | 0.1 - 100 µg/mL | Low cytotoxicity at typical concentrations.[7] | May alter the effective concentration of the compound available to cells. |
| Micellar Solubilization | Tween-20, Triton X-100 | 0.01 - 0.05% (v/v) | Can significantly increase solubility. | Often cytotoxic to cells.[9] Not generally recommended for live-cell assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for treating cells in culture.
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in pure, sterile DMSO to achieve a final concentration of 10 mM.
-
Gently warm the solution in a 37°C water bath and vortex thoroughly to ensure complete dissolution.[4]
-
Visually inspect the solution to confirm there are no visible particles.
-
Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to ensure sterility.[4]
-
Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially , add the stock solution to the medium and not the other way around. Add the stock solution dropwise to the medium while gently vortexing to facilitate mixing and prevent immediate precipitation.
-
Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions of this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell-based assays.
Potential Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound are not yet fully elucidated, compounds from the Curcuma genus, such as curcumin and curcumenol, are known to affect key cellular signaling pathways involved in inflammation and cell proliferation.[10][11][12][13] The diagram below illustrates a simplified representation of the PI3K/Akt/NF-κB pathway, which is a common target of such compounds.
Caption: Potential modulation of the PI3K/Akt/NF-κB pathway by this compound.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB013258) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin – Pharmacological Actions And its Role in Oral Submucous Fibrosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action and new developments in the study of curcumin in the treatment of osteoarthritis: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Procurcumadiol Interference with Fluorescent Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing procurcumadiol in their experiments and encountering potential interference with fluorescence-based assays. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you identify, understand, and mitigate these issues, ensuring the accuracy and reliability of your data.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to this compound interference in fluorescent assays.
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpectedly high fluorescence signal in wells containing this compound. | The compound is autofluorescent at the assay's wavelengths. | 1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at the same concentration used in the experiment.[1][2] 2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its intrinsic fluorescence profile. 3. Shift to longer wavelengths: If possible, use a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence. Red-shifted dyes are often less susceptible to interference from natural products.[3] |
| Lower than expected fluorescence signal in the presence of this compound. | The compound is quenching the fluorescence of the assay's fluorophore. | 1. Perform a quenching control experiment: Measure the fluorescence of the assay's fluorophore with and without this compound. A decrease in signal in the presence of the compound indicates quenching.[1][2] 2. Check for spectral overlap: The absorbance spectrum of this compound may overlap with the excitation or emission spectrum of the fluorophore, leading to an inner filter effect.[4][5] 3. Decrease compound concentration: If experimentally feasible, lowering the concentration of this compound may reduce quenching.[1] |
| High variability in replicate wells containing this compound. | The compound may have poor solubility and be precipitating out of solution. | 1. Visual inspection: Check the assay plate for any visible precipitates or turbidity in the wells. 2. Solubility test: Determine the solubility of this compound in the specific assay buffer being used. 3. Add a non-ionic detergent: Including a small amount of a detergent like Triton X-100 or Tween-20 (e.g., 0.01% v/v) can help to prevent compound aggregation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference occurs when a test compound, such as this compound, possesses properties that directly affect the fluorescence signal, leading to misleading results that are not related to its biological activity.[1][6] The primary mechanisms of this interference are autofluorescence and fluorescence quenching.[1][4]
Q2: What is autofluorescence and how can it affect my results?
A2: Autofluorescence is the natural tendency of a molecule to emit light upon excitation.[1] If this compound is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it will artificially increase the measured signal, potentially leading to false-positive results.[1][5]
Q3: What is fluorescence quenching?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[5] this compound might absorb the light used to excite the fluorophore or the light emitted by it, leading to a decrease in the detected signal. This can result in false-negative or underestimated results. This phenomenon is also known as the inner filter effect.[4]
Q4: How can I preemptively check if this compound will interfere with my assay?
A4: Before starting a large-scale experiment, it is prudent to run control experiments.[1] Measure the fluorescence of this compound alone in the assay buffer at the intended experimental concentration.[2] Also, assess the effect of this compound on the fluorophore's signal by comparing the fluorescence of the fluorophore with and without the compound.[1]
Q5: Are natural products like this compound more likely to interfere with fluorescent assays?
A5: Yes, natural products, particularly those with complex ring structures and conjugated bond systems, are often colored or fluorescent and have a higher likelihood of interfering with fluorescence-based assays.[7][8][9]
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine the intrinsic fluorescence of this compound under assay conditions.
Materials:
-
This compound
-
Assay buffer
-
Black, opaque microplate (e.g., 96-well or 384-well)
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations to be used in the main experiment.
-
Add these dilutions to the wells of the microplate.
-
Include wells with only the assay buffer as a blank control.
-
Read the plate using the same excitation and emission wavelengths and settings as the primary assay.
-
Subtract the blank reading from the readings of the this compound-containing wells. A significant signal above the blank indicates autofluorescence.
Protocol 2: Assessing Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the final assay concentration)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer at the concentration used in the experiment.
-
Prepare a serial dilution of this compound.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells containing the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence. A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Diagram of autofluorescence interference pathway.
Caption: Diagram of fluorescence quenching mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Procurcumadiol Technical Support Center: Minimizing Degradation During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information and troubleshooting advice for minimizing the degradation of Procurcumadiol during storage. Due to limited direct stability data for this compound, this guide incorporates best practices derived from studies on structurally related sesquiterpenoids and curcuminoids, particularly from its source, Curcuma phaeocaulis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
While specific long-term stability data for this compound is not extensively documented, based on the behavior of analogous sesquiterpenoids, the following storage conditions are recommended to minimize degradation.[1]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower for long-term storage. | Sesquiterpenoids can be sensitive to heat.[1] Low temperatures slow down chemical degradation processes. |
| 2-8°C for short-term storage (days to weeks). | Provides a balance between preventing degradation and ease of access for frequent use. | |
| Light | Store in an amber or opaque vial. | Protect from light to prevent photodegradation, a common pathway for related compounds.[1] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes oxidation, a likely degradation pathway for molecules with hydroxyl groups and double bonds. |
| Form | Solid (lyophilized powder) is preferred over solutions for long-term storage. | Solvents can participate in degradation reactions. If in solution, use anhydrous solvents and store at low temperatures.[1] |
Q2: I've been storing my this compound solution at room temperature. What are the potential degradation products?
This compound is a sesquiterpenoid found in Curcuma phaeocaulis.[2] While its specific degradation products are not well-documented, based on related compounds like germacrone and curcumin, potential degradation pathways include oxidation and rearrangement.[1][3]
Possible degradation products could arise from:
-
Oxidation: The hydroxyl groups and double bonds in the this compound structure are susceptible to oxidation, which could lead to the formation of epoxides or other oxygenated derivatives.[1]
-
Rearrangement: Temperature-sensitive sesquiterpenoids like germacrone can undergo rearrangements such as the Cope rearrangement.[1]
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of various degradation products.
Q3: How can I check if my this compound sample has degraded?
You can assess the purity and degradation of your this compound sample using standard analytical techniques.
| Analytical Method | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | To quantify the amount of pure this compound and detect the presence of degradation products. | Use a validated stability-indicating method. A reverse-phase C18 column is often suitable for sesquiterpenoids.[4][5][6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of potential degradation products. | Useful for characterizing unknown peaks observed in the HPLC chromatogram.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of degradation products. | Provides detailed structural information but requires larger sample quantities. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound stock. | 1. Check the storage conditions of your stock solution. 2. Analyze the purity of the stock solution by HPLC. 3. Prepare a fresh stock solution from solid material stored under optimal conditions. |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation of this compound. | 1. Compare the chromatogram to a reference standard. 2. If new peaks are significant, consider the stock compromised. 3. Attempt to identify the degradation products using LC-MS. |
| Color change of the this compound solution. | Oxidation or other chemical reactions. | 1. Visually inspect for precipitation or color change before use. 2. A change in appearance is a strong indicator of degradation. Discard the solution. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. Method optimization and validation are crucial for accurate results.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Temperature: 25°C.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Injection Volume: 10 µL.
-
Validation: The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.[4][5][6]
Protocol 2: Forced Degradation Study of this compound
To understand the degradation pathways, a forced degradation study can be performed.
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 80°C) for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Recommended workflow for handling and storing this compound.
References
- 1. Stability studies of antiandrogenic compounds in Curcuma aeruginosa Roxb. extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unraveling Curcumin Degradation: AUTOXIDATION PROCEEDS THROUGH SPIROEPOXIDE AND VINYLETHER INTERMEDIATES EN ROUTE TO THE MAIN BICYCLOPENTADIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Quantification Method for Curcumin Derivatives and Their Hepatoprotective Effects on Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation, measurement uncertainty, and application of sesquiterpenoids and curcuminoids in turmeric (Curcuma longa L.) using HPLC-DAD and UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals2.ums.ac.id [journals2.ums.ac.id]
Addressing batch-to-batch variability of Procurcumadiol extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Procurcumadiol extracts. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in botanical drug products is a known challenge that arises from both the natural diversity of the raw materials and the manufacturing process itself.[1][2][3] Key contributing factors include:
-
Raw Material Quality: Variations in the cultivation location, climate, harvest time, and storage conditions of the source plant material can significantly impact the chemical composition and biological activity of the resulting extract.[1][3]
-
Extraction Method: The technique used for extraction (e.g., Soxhlet, microwave-assisted, ultrasound-assisted) and the specific parameters (e.g., solvent, temperature, time) can lead to different yields and profiles of active compounds.[4][5][6]
-
Processing and Handling: Post-extraction processing, such as drying and storage, can also introduce variability if not carefully controlled.[7]
-
Analytical Methods: Inconsistencies in the analytical techniques used for quality control can contribute to perceived variability.
Q2: How can we minimize variability in our this compound extracts?
A2: A comprehensive quality control (QC) strategy is essential to ensure the consistency, safety, and efficacy of herbal extracts.[8] This should encompass:
-
Raw Material Standardization: Implement rigorous evaluation of the botanical raw materials for identity, authenticity, purity, and quality.[9][10] This can include macroscopic and microscopic examination, as well as chemical profiling.
-
Standardized Extraction Protocols: Employ and validate a consistent extraction method with clearly defined parameters.
-
In-Process Controls: Monitor critical parameters during the manufacturing process to maintain consistency.[10]
-
Final Product Testing: Conduct comprehensive testing of the final extract for identity, purity, potency, and safety.[11] This often involves techniques like HPLC, GC-MS, and NMR for chemical fingerprinting.[9][10]
-
Multivariate Data Analysis: Utilize statistical tools like multivariate data analysis to monitor and control the manufacturing process, helping to identify and mitigate sources of variation.[1][2][3]
Q3: What are the recommended analytical techniques for standardizing this compound extracts?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization and standardization:
-
High-Performance Liquid Chromatography (HPLC): Widely used for creating a chemical fingerprint of the extract and quantifying specific marker compounds.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile compounds in the extract.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds present in the extract.[9]
-
Thin-Layer Chromatography (TLC): A useful qualitative tool for initial screening and comparison of batches.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent biological activity between batches | Variation in the concentration of active compounds. | 1. Perform quantitative analysis (e.g., HPLC) to determine the concentration of known active or marker compounds in each batch. 2. Review and standardize the extraction protocol to ensure consistent yields. 3. Implement stricter quality control on incoming raw plant material.[7][11] |
| Different chemical profiles (e.g., HPLC chromatograms) between batches | 1. Changes in the raw material source or quality.[1][3] 2. Inconsistent extraction parameters. 3. Degradation of the extract during storage. | 1. Source raw materials from a qualified and consistent supplier. 2. Validate and strictly adhere to the extraction protocol. 3. Conduct stability testing to determine the appropriate storage conditions and shelf-life.[11] |
| Presence of unknown peaks in the chromatogram | 1. Contamination of the raw material. 2. Impurity from the extraction solvent. 3. Degradation product. | 1. Perform purity testing on the raw material for contaminants like heavy metals, pesticides, and microbial pathogens.[11] 2. Use high-purity solvents for extraction. 3. Investigate the identity of the unknown peak using techniques like LC-MS or GC-MS. |
| Low yield of this compound extract | 1. Inefficient extraction method. 2. Poor quality of raw material. | 1. Optimize the extraction parameters (e.g., solvent polarity, temperature, extraction time). Consider alternative methods like microwave-assisted or ultrasound-assisted extraction, which can offer higher yields in shorter times.[4][6] 2. Ensure the raw material is properly dried and ground to the appropriate particle size.[6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Chemical Fingerprinting
-
Sample Preparation:
-
Accurately weigh 100 mg of the dried this compound extract.
-
Dissolve the extract in 10 mL of methanol (HPLC grade).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 95% A and 5% B, linearly increase to 100% B over 40 minutes, hold for 5 minutes, and then return to initial conditions for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 280 nm.
-
-
Data Analysis:
-
Compare the chromatograms of different batches, paying attention to the retention times and peak areas of major and minor components.
-
Use the peak area of a designated marker compound for quantitative comparison.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., 60-mesh sieve).[12]
-
-
Extraction Procedure:
-
Place 5 g of the powdered plant material into the extraction vessel.
-
Add 100 mL of ethanol (95%).
-
Set the microwave power to 160 W and the extraction time to 30 minutes.[4]
-
-
Post-Extraction:
-
Allow the mixture to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Dry the resulting extract in a vacuum oven to a constant weight.
-
Visualizations
Caption: A typical experimental workflow for this compound extraction and quality control.
Caption: A logical troubleshooting workflow for addressing batch-to-batch variability.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. researchgate.net [researchgate.net]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Extraction of Curcuma longa L. Oil: Optimization, Chemical Structure and Composition, Antioxidant Activity and Comparison with Conventional Soxhlet Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Curcumin: Overview of Extraction Methods, Health Benefits, and Encapsulation and Delivery Using Microemulsions and Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chitosanlab.com [chitosanlab.com]
- 8. researchgate.net [researchgate.net]
- 9. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 10. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jeevaorganic.com [jeevaorganic.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Refining Procurcumadiol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for Procurcumadiol. Given the limited specific literature on this compound purification, this guide is based on established principles for the separation of related sesquiterpenoids from Curcuma species and general natural product purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for isolating this compound from its natural source?
A1: this compound has been reported in Curcuma phaeocaulis and Curcuma longa.[1] The initial step typically involves the extraction of the dried rhizomes with a suitable solvent. A common method is to perform a Soxhlet extraction or maceration with solvents like methanol or ethanol. The resulting crude extract is then partitioned between immiscible solvents of varying polarities, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to achieve a preliminary separation of compounds based on their polarity.[2][3]
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: Based on the purification of other sesquiterpenoids from Curcuma species, a combination of chromatographic techniques is generally effective.[4][5][6]
-
Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude extract. Silica gel is a commonly used stationary phase.[6][7]
-
High-Performance Counter-Current Chromatography (HPCCC): This technique has been successfully used for the preparative separation of sesquiterpenoids from Curcuma longa and can be a viable option for this compound.[5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to obtain high-purity this compound. Reversed-phase columns (e.g., C18) are typically employed.[6]
Q3: What are the potential challenges in purifying this compound?
A3: Challenges in purifying this compound are similar to those encountered with other natural products:
-
Co-eluting Impurities: Structurally similar sesquiterpenoids and other secondary metabolites present in the extract can be difficult to separate.
-
Compound Stability: this compound's stability to factors like pH, light, and temperature is not well-documented. Related compounds like curcuminoids are known to be susceptible to degradation under certain conditions, such as high pH and exposure to UV light.[8][9]
-
Low Abundance: The concentration of this compound in the plant material may be low, requiring efficient extraction and purification methods to obtain sufficient quantities.
Q4: How can I monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation during column chromatography. For High-Performance Liquid Chromatography (HPLC), a UV detector is typically used. The selection of the detection wavelength will depend on the UV absorbance profile of this compound.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Bands | - Inappropriate solvent system (eluent).- Column overloading.- Irregular packing of the stationary phase. | - Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| Compound is Stuck on the Column | - Solvent system is not polar enough.- Compound may be degrading on the silica gel. | - Gradually increase the polarity of the eluent.- Test the stability of your compound on a TLC plate by spotting and letting it sit for a few hours before developing.[10] If degradation is observed, consider using a different stationary phase like alumina or a deactivated silica gel.[10] |
| Compound Elutes Too Quickly | - Solvent system is too polar. | - Decrease the polarity of the eluent. |
| Cracked or Channeled Column Bed | - Improper packing.- Running the column dry. | - Repack the column carefully.- Always maintain a level of solvent above the stationary phase. |
| Sample Precipitation on the Column | - Poor solubility of the sample in the eluent. | - Dissolve the sample in a minimum amount of a stronger, more polar solvent before loading, or use a dry loading technique.[11] |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Inappropriate mobile phase pH.- Column degradation. | - Reduce the injection volume or sample concentration.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.- Replace the column if it has reached the end of its lifetime. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column not equilibrated. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Ghost Peaks | - Carryover from previous injections.- Contaminated mobile phase or vials. | - Implement a robust needle wash procedure.- Use fresh, high-purity solvents and clean vials.[12] |
| High Backpressure | - Clogged column frit or tubing.- Sample precipitation. | - Reverse flush the column (if recommended by the manufacturer).- Filter all samples and mobile phases before use.[13] |
Experimental Protocols
General Protocol for Sesquiterpenoid Isolation from Curcuma phaeocaulis
This protocol is a generalized starting point based on the successful isolation of other sesquiterpenoids from this species and should be optimized for this compound.[14]
-
Extraction:
-
Extract dried and powdered rhizomes of C. phaeocaulis with 95% methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with hexane, ethyl acetate, and n-butanol.
-
-
Column Chromatography (Hexane Fraction):
-
Subject the hexane-soluble fraction to silica gel column chromatography.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100:1 to 0:1 v/v).
-
Collect fractions and monitor by TLC.
-
-
Further Purification:
-
Combine fractions containing the compound of interest (as indicated by TLC).
-
Subject these fractions to further column chromatography on silica gel or Sephadex LH-20.
-
Consider using reversed-phase column chromatography for more polar sesquiterpenoids.
-
-
Final Purification (Preparative HPLC):
-
Purify the isolated compound to homogeneity using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water or acetonitrile and water).
-
Visualizations
Logical Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Decision Tree for Poor Column Chromatography Separation
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of the absolute configurations and anti-angiogenic activities of new diarylheptanoid glucosides from <i>Curcuma phaeocaulis</i> - Arabian Journal of Chemistry [arabjchem.org]
- 3. Diarylheptanoids from Curcuma phaeocaulis Suppress IL-6-Induced STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Procurcumadiol and Other Sesquiterpenoids: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antioxidant compounds has led to significant interest in sesquiterpenoids, a diverse class of natural products found in various medicinal plants. Among these, procurcumadiol, isolated from the rhizomes of Curcuma wenyujin, has garnered attention for its potential therapeutic properties. This guide provides an objective comparison of the antioxidant activity of this compound with other prominent sesquiterpenoids from the Curcuma genus, supported by available experimental data and mechanistic insights.
Comparative Analysis of Antioxidant Activity
Direct quantitative comparisons of the free radical scavenging activity of this compound using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are limited in currently available literature. However, its bioactivity in cellular systems, alongside data from other well-studied sesquiterpenoids, provides valuable insights into its relative antioxidant potential. This comparison focuses on this compound and three other notable sesquiterpenoids from Curcuma species: furanodiene, curzerene, and β-elemene.
| Compound | Source Species | Antioxidant Activity Metric | Result | Mechanism of Action |
| This compound | Curcuma wenyujin | HUVEC Proliferation Inhibition | IC50: 45.19 µmol·L⁻¹ | Anti-angiogenic effects, indirect link to mitigating oxidative stress in pathological conditions. |
| Furanodiene | Curcuma wenyujin | DPPH Radical Scavenging | IC50: 1.164 ± 0.58 mg/mL[1] | Direct radical scavenging. |
| Inhibition of Lipid Peroxidation | IC50: 2.12 ± 0.49 mg/mL[1] | Protection against lipid damage. | ||
| Curzerene | Curcuma longa, Curcuma wenyujin | DPPH Radical Scavenging (as major component of essential oil) | ~55.0 ± 6.6% inhibition[2] | Reduces intracellular levels of 4-HNE and depletes GSH in glioma cells, suggesting a complex role in redox modulation.[3] |
| β-Elemene | Curcuma wenyujin | Cytoprotection against H₂O₂-induced injury in HUVECs | Potent cytoprotective effects[4] | Inhibits ROS generation and prevents H₂O₂-induced apoptosis, potentially via the MAPK signaling pathway.[4][5] |
| Procurcumenol | Curcuma wenyujin | Nrf2-ARE Pathway Activation | Dose-dependent activation | Upregulates antioxidant gene expression. |
| 9-oxo-neoprocurcumenol | Curcuma wenyujin | Nrf2-ARE Pathway Activation | Dose-dependent activation | Upregulates antioxidant gene expression. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
Procedure:
-
A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol.
-
Various concentrations of the test compound (e.g., furanodiene) are prepared in a suitable solvent.
-
A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control sample (containing the solvent instead of the test compound) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Cellular Antioxidant Activity (CAA) Assay (General Workflow)
This type of assay assesses the ability of a compound to protect cells from oxidative stress induced by an external agent, such as hydrogen peroxide (H₂O₂).
Procedure:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines are cultured in appropriate media until they reach a desired confluency.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound (e.g., β-elemene) for a specific duration.
-
Induction of Oxidative Stress: The cells are then exposed to an oxidizing agent, such as H₂O₂, to induce cellular damage.
-
Assessment of Cytoprotection: The protective effect of the test compound is evaluated using various methods:
-
Cell Viability Assays (e.g., MTT assay): To measure the percentage of viable cells after treatment.
-
Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFH-DA to quantify intracellular ROS levels.
-
Apoptosis Assays: To determine the extent of programmed cell death.
-
Biochemical Assays: To measure markers of oxidative damage (e.g., malondialdehyde for lipid peroxidation) or the activity of antioxidant enzymes (e.g., superoxide dismutase).
-
Mechanistic Insights and Signaling Pathways
The antioxidant effects of many sesquiterpenoids extend beyond direct radical scavenging and involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a key regulator of cellular defense against oxidative stress. Several sesquiterpenoids from Curcuma species have been shown to activate this pathway.
Caption: Nrf2-ARE antioxidant signaling pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like certain sesquiterpenoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription and translation of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Experimental Workflow for Antioxidant Assays
The general workflow for evaluating and comparing the antioxidant activity of different compounds involves a series of in vitro and cell-based assays.
References
- 1. Antioxidant and antibacterial activities of the leaf essential oil and its constituents furanodienone and curzerenone from Lindera pulcherrima (Nees.) Benth. ex hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seasonal and Antioxidant Evaluation of Essential Oil from Eugenia uniflora L., Curzerene-Rich, Thermally Produced in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Properties of Novel Dimers Derived from Natural β-Elemene through Inhibiting H2O2-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Procurcumadiol: A Comparative Analysis Across Cancer Cell Lines
A comprehensive examination of procurcumadiol's cytotoxic and apoptotic effects, detailing its modulation of key oncogenic signaling pathways. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to facilitate further investigation into its therapeutic applications.
Disclaimer: The term "this compound" did not yield specific results in the conducted literature search. The following guide is based on the extensive research available for "Curcumin," a principal active component of turmeric (Curcuma longa), which is presumed to be the intended compound of interest or a closely related derivative due to the similarity in nomenclature and its well-documented anticancer properties.
This compound (henceforth referred to as Curcumin) has emerged as a promising natural compound in oncology research, demonstrating a remarkable ability to inhibit cancer cell proliferation and induce programmed cell death across a wide spectrum of cancer types.[1][2] Its multifaceted mechanism of action, targeting numerous dysregulated signaling pathways in cancer, underscores its potential as a chemopreventive and therapeutic agent.[3][4] This guide synthesizes key findings on Curcumin's anticancer activity, presenting comparative data from various cell line studies, detailed experimental methodologies, and visual representations of its molecular interactions.
Comparative Cytotoxicity of Curcumin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Curcumin has been shown to exhibit a wide range of IC50 values, which are dependent on the specific cancer cell line and the duration of exposure. This variability highlights the differential sensitivity of cancer cells to Curcumin's cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 1.32 ± 0.06 | Not Specified | [5] |
| MDA-MB-231 | 11.32 ± 2.13 | Not Specified | [5] | |
| T47D | 2.07 ± 0.08 | Not Specified | [5] | |
| MDA-MB-415 | 4.69 ± 0.06 | Not Specified | [5] | |
| MDA-MB-468 | 18.61 ± 3.12 | Not Specified | [5] | |
| BT-20 | 16.23 ± 2.16 | Not Specified | [5] | |
| MDA-MB-231 | ~8.5 | 48 | [6] | |
| MCF-7 | ~2.1 | 48 | [6] | |
| Prostate Cancer | PC-3 | ~9.2 | 48 | [6] |
| DU-145 | ~10.7 | 48 | [6] | |
| Colorectal Cancer | LoVo | Not Specified | Not Specified | [7] |
| Bladder Cancer | T24 | Not Specified | Not Specified | [2] |
| 5637 | Not Specified | Not Specified | [2] | |
| RT4 | Not Specified | Not Specified | [2] |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which Curcumin exerts its anticancer effects is the induction of apoptosis, or programmed cell death.[1][8] This is often accompanied by cell cycle arrest at various phases, preventing cancer cells from proliferating.[1][7]
Apoptosis Induction: Curcumin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8] Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: Curcumin upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[9] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[7]
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-9, which are responsible for the biochemical and morphological changes associated with apoptosis.[7]
-
p53 Activation: Curcumin can activate the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic genes like Bax.[3][7]
Cell Cycle Arrest: Depending on the cell type, Curcumin can arrest the cell cycle at the G1, S, or G2/M phases.[1][2] This is achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression.[2] For instance, in LoVo colorectal cancer cells, Curcumin was found to induce S phase arrest.[7]
Modulation of Key Signaling Pathways
Curcumin's ability to influence a multitude of signaling pathways is a key aspect of its potent anticancer activity.[3][10] Many of these pathways are constitutively active in cancer, promoting cell growth, survival, and metastasis.
Figure 1: Curcumin inhibits the PI3K/Akt/mTOR signaling pathway.
The key pathways modulated by Curcumin include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Curcumin has been shown to inhibit the activation of PI3K and Akt, leading to downstream effects such as the induction of apoptosis.[11][12]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation and cancer. Curcumin is a potent inhibitor of NF-κB activation.[3][4]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cell proliferation and differentiation. Curcumin has been shown to interfere with this signaling cascade.[3][11]
-
MAPK Pathway: The mitogen-activated protein kinase pathway is involved in cellular responses to various stimuli and is often dysregulated in cancer. Curcumin can modulate the components of this pathway.[3][10]
-
Wnt/β-catenin Pathway: This pathway is critical in development and is often aberrantly activated in cancer. Curcumin has been shown to inhibit Wnt/β-catenin signaling.[3]
Experimental Protocols
To ensure the reproducibility and validation of findings related to Curcumin's anticancer activity, standardized experimental protocols are essential.
Figure 2: General experimental workflow for evaluating anticancer activity.
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[6]
-
Treatment: Treat the cells with various concentrations of Curcumin (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the treated cells for specific time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 10 µL of 10 mg/mL) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined from the dose-response curve.
2. Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with Curcumin at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.
-
Protein Extraction: Lyse the Curcumin-treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
References
- 1. Induction of apoptosis by curcumin and its implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumoral Activities of Curcumin and Recent Advances to ImProve Its Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential anticancer properties and mechanisms of action of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Anticancer Activity of Isolated Novel Marker Compound from Chemically Modified Bioactive Fraction from Curcuma longa (NCCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin inhibits proliferation and induces apoptosis of human colorectal cancer cells by activating the mitochondria apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Procurcumadiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent analytical techniques for the quantification of Procurcumadiol, a bicyclic diterpenoid found in plants of the Curcuma genus. The selection of an appropriate quantification method is critical for accuracy, sensitivity, and reproducibility in research and quality control settings. Here, we compare High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting data and detailed experimental protocols.
This compound has been identified in species such as Curcuma phaeocaulis and Curcuma longa[1]. Like other diterpenoids and compounds from Curcuma, it is investigated for its potential biological activities, which may include anti-inflammatory and antioxidant effects[2][3][4]. Accurate quantification is the first step in harnessing its therapeutic potential.
Experimental Workflow Overview
The general workflow for quantifying this compound from a plant matrix involves several key stages, from sample preparation to data analysis. This process is broadly applicable to all chromatographic techniques discussed below.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine quantification of phytochemicals. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of UV light at a specific wavelength. For compounds in Curcuma extracts, this method has been extensively validated[5][6][7].
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh 1 gram of pulverized, dried rhizome powder.
-
Perform extraction using a Soxhlet apparatus with methanol for 4-6 hours[8]. Alternatively, use ultrasonication with acetonitrile.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve a known amount of the extract in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection[5].
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5][9].
-
Mobile Phase: An isocratic mixture of acetonitrile and 2% acetic acid in water (e.g., 40:60 v/v) is often effective[5]. A gradient elution may also be used for complex extracts[9].
-
Flow Rate: 1.0 - 2.0 mL/min[5].
-
Injection Volume: 20 µL.
-
Detection: UV detector set to a wavelength where this compound exhibits maximum absorbance (a preliminary scan is recommended; for related curcuminoids, 425 nm is common)[5][10].
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration in the sample extract by interpolation from the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. It couples the separation power of liquid chromatography with the mass analysis capability of a tandem mass spectrometer. This method is ideal for quantifying trace amounts of compounds in complex biological matrices and is considered a gold standard for bioanalytical studies[11][12].
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Sample extraction can be performed as described for HPLC. For plasma or tissue samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is required[11].
-
The final extract is diluted and filtered similarly to the HPLC protocol. An internal standard should be added before extraction to correct for matrix effects and extraction losses[11].
-
-
Chromatographic Conditions (UPLC for faster analysis):
-
Column: A high-resolution column such as a UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[13].
-
Mobile Phase: A gradient elution is typically used, for example, with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B)[9][11]. A typical gradient might run from 10% to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min[9].
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties[11].
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions generated by collision-induced dissociation[11].
-
Instrument Tuning: The instrument must be optimized for this compound to determine the ideal cone voltage and collision energy for the MRM transitions.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and thermal stability. It is particularly useful for metabolic profiling and identifying a wide range of compounds in an extract[14][15].
Experimental Protocol: GC-MS
-
Sample Preparation and Derivatization:
-
Extract the sample as previously described, ensuring the final extract is completely dry.
-
Derivatization: To make this compound suitable for GC, its hydroxyl groups must be derivatized. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. The reaction involves heating the dried extract with the silylating agent at ~70°C for 30-60 minutes.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a Restek Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[15][16].
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)[16].
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 290°C) at a rate of 10°C/min to elute all components[15][16].
-
Injector Temperature: 250-280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Scan mode can be used for initial identification by comparing the fragmentation pattern to a library. For quantification, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity, where only specific ions characteristic of the derivatized this compound are monitored.
-
Quantitative Performance Comparison
The table below summarizes typical validation parameters for the quantification of compounds from Curcuma extracts using the three described methods. While specific values for this compound may vary, these data, derived from studies on analogous curcuminoids, provide a strong basis for comparing the capabilities of each technique[5][6][7][11][17].
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[7][17] | > 0.99[11] | > 0.99 |
| LOD | ~1 ng/mL[5][17] | < 1 ng/mL[11] | ~10-50 ng/mL |
| LOQ | ~3 ng/mL[5][7][17] | 1 ng/mL[11] | ~50-150 ng/mL |
| Precision (%RSD) | < 2%[5][6] | < 15%[11] | < 15% |
| Accuracy (% Recovery) | 99-102%[5] | 98-109%[11] | 90-110% |
| Selectivity | Moderate | Very High | High |
| Cost & Complexity | Low | High | Moderate |
| Throughput | Moderate | High (with UPLC) | Low (due to long run times) |
LOD: Limit of Detection; LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation. Note: GC-MS values are estimated based on typical performance for derivatized compounds, as direct comparative studies were not available.
This compound's Potential Biological Role
Compounds from Curcuma are known to interact with various cellular signaling pathways, particularly those related to inflammation and oxidative stress. This compound may exert its effects through similar mechanisms. For instance, many anti-inflammatory agents act by inhibiting the NF-κB signaling pathway.
References
- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple isocratic HPLC method for the simultaneous determination of curcuminoids in commercial turmeric extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjaec.pk [pjaec.pk]
- 7. journals2.ums.ac.id [journals2.ums.ac.id]
- 8. phytojournal.com [phytojournal.com]
- 9. Metabolome Mining of Curcuma longa L. Using HPLC-MS/MS and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Curcuminoids in Turmeric Capsules on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. plantsjournal.com [plantsjournal.com]
- 15. Comparison study for the Phytochemical Constituents of two Curcuma species by GC-MS Technique – Oriental Journal of Chemistry [orientjchem.org]
- 16. ijpsonline.com [ijpsonline.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Procurcumadiol from Diverse Curcuma Species: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for a comparative study of Procurcumadiol, a bioactive sesquiterpenoid found in various Curcuma species. While direct comparative data for this compound across different species is currently limited in published literature, this document outlines the necessary experimental protocols, data presentation structures, and potential signaling pathways to investigate. This framework is designed to enable researchers to conduct a thorough and objective comparison of this compound's yield, purity, and biological efficacy from different Curcuma sources.
Data Presentation: A Framework for Comparison
To facilitate a clear and direct comparison of this compound from various Curcuma species, all quantitative data should be summarized in a structured tabular format. The following table provides a template for organizing the key comparative metrics.
Table 1: Comparative Analysis of this compound from Different Curcuma Species
| Parameter | Curcuma longa | Curcuma phaeocaulis [1] | Curcuma wenyujin | Curcuma zedoaria | Other Curcuma sp. |
| This compound Yield (mg/g of dry rhizome) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Purity of Isolated this compound (%) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Anti-inflammatory Activity (IC50 in µM) | |||||
| Inhibition of NO production | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Inhibition of TNF-α secretion | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Inhibition of IL-6 secretion | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Anticancer Activity (IC50 in µM) | |||||
| HeLa (Cervical Cancer) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| MCF-7 (Breast Cancer) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| A549 (Lung Cancer) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable and comparable data. The following section outlines the proposed experimental protocols for the extraction, purification, quantification, and bioactivity assessment of this compound.
Extraction and Isolation of this compound
This protocol is designed to efficiently extract and isolate this compound from the rhizomes of different Curcuma species.
Materials:
-
Dried and powdered rhizomes of Curcuma longa, Curcuma phaeocaulis, Curcuma wenyujin, and other relevant species.
-
Solvents: n-hexane, ethyl acetate, methanol, ethanol, acetone.[2][3]
-
Silica gel for column chromatography.
-
High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Soxhlet Extraction: Extract the powdered rhizome (100 g) with n-hexane for 8 hours to remove non-polar compounds. Subsequently, extract the marc with ethanol (95%) for 12 hours.
-
Solvent Evaporation: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition successively with ethyl acetate.
-
Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Further purify the fractions containing this compound using preparative HPLC to obtain the pure compound.
Quantification of this compound by HPLC-UV
This protocol details a validated HPLC-UV method for the accurate quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Method Validation:
-
The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Assessment of Anti-inflammatory Activity
This protocol outlines an in vitro assay to evaluate the anti-inflammatory properties of this compound.
Cell Line:
-
RAW 264.7 murine macrophage cell line.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed the cells in 96-well plates and treat with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants using ELISA kits.
Evaluation of Anticancer Activity
This protocol describes an in vitro assay to assess the cytotoxic effects of this compound on various cancer cell lines.
Cell Lines:
-
HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.
Procedure:
-
Cell Culture: Maintain the respective cancer cell lines in their recommended culture media.
-
MTT Assay: Seed the cells in 96-well plates and treat with a range of concentrations of this compound for 48 hours.
-
Cell Viability Assessment: Determine the cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit 50% of cell growth.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following are Graphviz DOT language scripts to generate the required diagrams.
Caption: Experimental workflow for the comparative study of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: Hypothesized anticancer signaling pathway of this compound.
References
- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimized Solvents for the Maceration of Phenolic Antioxidants from Curcuma xanthorrhiza Rhizome using a Simplex Centroid Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Solvents for the Maceration of Phenolic Antioxidants from Curcuma xanthorrhiza Rhizome using a Simplex Centroid Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Performance of Procurcumadiol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported in vitro biological activities of sesquiterpenoids derived from Curcuma species, with a focus on Procurcumadiol. Due to the limited availability of published in vitro data specifically for this compound, this document leverages findings on structurally related sesquiterpenoids from the same genus as a proxy for its potential activities. The performance of these compounds is compared with that of well-characterized curcuminoids and commercially available synthetic inhibitors, providing a valuable resource for researchers investigating novel therapeutic agents.
Introduction
This compound is a sesquiterpenoid found in plants of the Curcuma genus. While extensive research has been conducted on curcuminoids, another major class of compounds from Curcuma, the specific in vitro activities of many sesquiterpenoids, including this compound, are less well-documented. This guide aims to bridge this gap by summarizing the available data on related compounds and placing it in the context of established anti-inflammatory and cytotoxic agents.
The primary biological activities explored in this guide are cytotoxicity against cancer cell lines and the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of Curcuma sesquiterpenoids, curcuminoids, and synthetic inhibitors.
Table 1: In Vitro Cytotoxicity of Curcuma Sesquiterpenoids Against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Curcumenol | AGS (gastric cancer) | MTT | 212-392 | [1] |
| Zedoarofuran | AGS (gastric cancer) | MTT | 212-392 | [1] |
| Procurcumenol | WEHI-3 (mouse leukemia) | MTT | 25.6 | [2] |
| Procurcumenol | HL-60 (human leukemia) | MTT | 106.8 | [2] |
| Curcumenone | WEHI-3 (mouse leukemia) | MTT | >100 | [2] |
| Curcumenone | HL-60 (human leukemia) | MTT | >100 | [2] |
Table 2: In Vitro Cytotoxicity of Curcuminoids Against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Curcumin | HepG2, MCF-7, MDA-MB-231 | MTT | 11.0 - 41.8 | [3] |
| Demethoxycurcumin | HepG2, MCF-7, MDA-MB-231 | MTT | 11.0 - 41.8 | [3] |
| Bisdemethoxycurcumin | HepG2, MCF-7, MDA-MB-231 | MTT | 11.0 - 41.8 | [3] |
| α-turmerone | HepG2, MCF-7, MDA-MB-231 | MTT | 11.0 - 41.8 | [3] |
Table 3: In Vitro Anti-Inflammatory Activity of Curcuma Compounds and Synthetic Inhibitors
| Compound | Cell Line | Assay | Target | IC50 | Reference |
| Curcumin | HaCaT (keratinocytes) | NF-κB Luciferase | NF-κB | Potent Inhibition | [4] |
| Germacrone | HaCaT (keratinocytes) | NF-κB Luciferase | NF-κB | Significant Inhibition | [4] |
| Curdione | HaCaT (keratinocytes) | NF-κB Luciferase | NF-κB | Significant Inhibition | [4] |
| Zederone | HaCaT (keratinocytes) | NF-κB Luciferase | NF-κB | Significant Inhibition | [4] |
| Curcumenol | HaCaT (keratinocytes) | NF-κB Luciferase | NF-κB | Significant Inhibition | [4] |
| BAY 11-7085 | RAW264.7 (macrophages) | NF-κB DNA Binding | IκBα phosphorylation | ~35 µM | [5] |
| TPCA-1 | HEK-293 | NF-κB Luciferase | IKKβ | <1 nM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication of these findings.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Curcumin, or alternatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or HaCaT) with an NF-κB luciferase reporter plasmid.
-
Compound Treatment: Treat the transfected cells with the test compound for a specified pre-incubation period.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of NF-κB inhibition.[7]
Visualizations
The following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for evaluating the in vitro cytotoxicity of a compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neelain.edu.sd [neelain.edu.sd]
- 3. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Procurcumadiol: A Comparative Guide Based on Related Sesquiterpenoids from Curcuma Species
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative assessment of the potential synergistic effects of Procurcumadiol with other compounds. Due to the limited availability of direct experimental data on this compound, this document leverages data from structurally and functionally related sesquiterpenoids found in Curcuma species to provide a framework for future research. The information presented herein is intended to guide the design of experiments to evaluate the synergistic potential of this compound.
Executive Summary:
This compound is a sesquiterpenoid found in Curcuma phaeocaulis and Curcuma longa. Currently, there is a notable absence of published studies specifically investigating the synergistic effects of this compound with other compounds. However, the broader class of sesquiterpenoids from Curcuma species, such as curcumenol, has demonstrated significant biological activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways like NF-κB and MAPK. This guide presents a comparative analysis of the activities of these related compounds to infer the potential therapeutic synergies of this compound. Detailed experimental protocols for assessing synergy and visualizing relevant biological pathways are also provided to facilitate further research in this area.
Comparative Analysis of Bioactive Sesquiterpenoids from Curcuma Species
To contextualize the potential of this compound, the following table summarizes the biological activities and mechanistic data of a related, well-studied sesquiterpenoid, curcumenol. This comparison serves as a foundation for hypothesizing the synergistic interactions of this compound.
Table 1: Biological Activity of Curcumenol, a Related Sesquiterpenoid
| Compound | Biological Activity | Cell Line/Model | Key Findings | Potential for Synergy |
| Curcumenol | Anti-inflammatory | LPS-stimulated BV-2 microglial cells | Markedly decreased the production of nitric oxide (NO) and pro-inflammatory cytokines (IL-6, TNF-α). Inhibited NF-κB activation by suppressing the nuclear translocation of the p65 subunit and blocking IκBα phosphorylation. Downregulated Akt and p38 MAPK signaling.[1] | High, particularly with agents that target parallel or downstream pathways in inflammation and cancer, such as conventional chemotherapy or other anti-inflammatory drugs. |
| Anticancer | Triple-negative breast cancer (TNBC) cells (4T1 and MDA-MB-231) | Inhibited malignant progression and promoted ferroptosis. Enhanced the sensitivity of TNBC cells to paclitaxel.[2] | Demonstrated synergy with paclitaxel. Potential for combination with other chemotherapeutics, especially those inducing different modes of cell death. | |
| Anti-fibrotic | Cigarette smoke extract (CSE)-treated RAW246.7 cells | Inhibited the NF-κB and TGF-β1/Smads signaling pathways, reducing the release of pro-inflammatory and fibrotic factors.[3] | Could be synergistic with anti-fibrotic drugs by targeting multiple pathways involved in fibrosis development. |
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments to determine and quantify the synergistic effects of this compound with other compounds.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a partner compound, and to assess the cytotoxic effects of the combination.
-
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the compound of interest, both alone and in combination at fixed ratios (e.g., 1:1, 1:2, 2:1).
-
Treat the cells with the compounds for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
-
2. Combination Index (CI) Analysis
-
Objective: To quantitatively determine the nature of the interaction between this compound and another compound (synergism, additivity, or antagonism).
-
Protocol:
-
Perform cell viability assays with a range of concentrations of each compound and their combinations.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) using software such as CompuSyn.
-
A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
3. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of this compound, alone and in combination, on the expression and phosphorylation of key proteins in relevant signaling pathways (e.g., NF-κB, MAPK, Akt).
-
Protocol:
-
Treat cells with this compound, the partner compound, and their combination for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB p65, total p65, phospho-Akt, total Akt, phospho-p38, total p38, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound.
Caption: Workflow for assessing this compound synergy.
Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action
Based on the known mechanisms of related sesquiterpenoids, the following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-inflammatory effects, offering targets for synergistic combinations.
Caption: Hypothetical anti-inflammatory pathway of this compound.
While direct experimental evidence for the synergistic effects of this compound is currently lacking, the data from related sesquiterpenoids strongly suggest its potential as a combination therapy agent, particularly in the fields of oncology and inflammation. The experimental frameworks and hypothetical pathways provided in this guide are intended to serve as a robust starting point for researchers to systematically evaluate this compound's synergistic capabilities. Future studies should focus on performing comprehensive screening of this compound in combination with a panel of standard-of-care drugs in relevant disease models to uncover novel therapeutic synergies.
References
- 1. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumenol inhibits malignant progression and promotes ferroptosis via the SLC7A11/NF-κB/TGF-β pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin and Curcumol Inhibit NF-κB and TGF-β1/Smads Signaling Pathways in CSE-Treated RAW246.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Procurcumadiol's Mechanism of Action: A Comparative Guide
Given this limitation, this guide will focus on the well-researched compound Curcumin , a major bioactive component isolated from Curcuma longa, the same plant genus from which Procurcumadiol is derived.[1] Curcumin has been the subject of thousands of studies, providing a robust dataset for understanding its multifaceted mechanism of action. This comparative guide will therefore use Curcumin as a thoroughly investigated proxy to illustrate the type of experimental verification required to elucidate the mechanism of action for natural products like this compound.
Comparative Guide: Mechanism of Action of Curcumin
This guide provides a detailed comparison of Curcumin's performance with other therapeutic alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Overview of Curcumin's Mechanism of Action
Curcumin is a pleiotropic molecule, meaning it interacts with multiple molecular targets and modulates various signaling pathways. Its primary mechanisms of action can be broadly categorized as anti-inflammatory, antioxidant, and anticancer.[2][3][4]
Key Mechanisms:
-
Anti-inflammatory Effects: Curcumin exerts its anti-inflammatory effects by inhibiting key inflammatory mediators. It is known to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[2][5][6] By inhibiting NF-κB, Curcumin reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]
-
Antioxidant Activity: Curcumin is a potent antioxidant that can neutralize reactive oxygen species (ROS).[6] It also enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase.[9]
-
Anticancer Properties: Curcumin has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and prevent metastasis.[7][10] It modulates several signaling pathways implicated in cancer, including the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways.[7][11]
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies, comparing Curcumin to other relevant compounds.
Table 1: Anti-inflammatory Activity of Curcumin and Alternatives
| Compound | Target | IC50 Value | Cell Line/Model | Reference |
| Curcumin | NF-κB | 5-10 µM | Human endothelial cells | [2] |
| Dexamethasone | Glucocorticoid Receptor | ~5 nM | Macrophages | N/A |
| Ibuprofen | COX-1/COX-2 | 10-20 µM | Whole blood assay | N/A |
| Dehydrocurdione | N/A | N/A | N/A | [2] |
Table 2: In Vitro Anticancer Activity of Curcuminoids
| Compound | Cell Line | IC50 Value | Assay | Reference |
| Curcumin | MDA-MB-231 (Breast Cancer) | 20.5 µM | MTT Assay | [10] |
| Demethoxycurcumin | MDA-MB-231 (Breast Cancer) | 28.7 µM | MTT Assay | [10] |
| Bisdemethoxycurcumin | MDA-MB-231 (Breast Cancer) | > 50 µM | MTT Assay | [10] |
| α-turmerone | MDA-MB-231 (Breast Cancer) | 11.0 µg/ml | MTT Assay | [10] |
Table 3: Clinical Trial Data on Curcumin for Osteoarthritis
| Study Design | Number of Patients | Curcumin Formulation | Key Finding | Reference |
| Randomized, double-blind, placebo-controlled | 40 | 1500 mg/day (standardized to 95% curcuminoids) | Significant reduction in pain and stiffness scores | [12] |
| Meta-analysis of 7 clinical trials | N/A | Various | Reduced pain and arthritis symptoms | [13] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of a compound's mechanism of action. Below are protocols for key experiments.
Protocol 1: NF-κB Inhibition Assay (Western Blot)
-
Cell Culture: Culture human endothelial cells (e.g., HUVECs) in appropriate media.
-
Treatment: Pre-treat cells with varying concentrations of Curcumin (e.g., 1, 5, 10, 20 µM) for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB activation.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα and total IκBα.
-
Use a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα. A decrease in this ratio indicates inhibition of NF-κB activation.
Protocol 2: MTT Assay for Cell Proliferation
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., Curcumin) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Curcumin – Pharmacological Actions And its Role in Oral Submucous Fibrosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological properties of curcumin-cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcuminoids as Cell Signaling Pathway Modulators: A Potential Strategy for Cancer Prevention - Noor - Current Medicinal Chemistry [rjpbr.com]
- 8. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pilot Prospective Study Evaluating the Effect of Curcuma-Based Herbal Food Supplement on the Outcome of In Vitro Fertilization in Patients Testing Positive for Four Immunological Biomarkers [mdpi.com]
- 10. HKU Scholars Hub: Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa [hub.hku.hk]
- 11. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Randomized placebo-controlled, double-blind clinical trial of nanoemulsion curcumin in women with aromatase inhibitor-induced arthropathy: an Alliance/NCORP pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Curcumin Delivery: A Comparative Analysis of Bioavailability Enhancement Strategies
For researchers, scientists, and drug development professionals, the therapeutic promise of curcumin has long been hampered by its notoriously low oral bioavailability. This guide provides a comprehensive comparison of various advanced Procurcumadiol (curcumin) formulations designed to overcome this challenge. By examining the underlying technologies and presenting supporting pharmacokinetic data from human clinical trials, this document serves as a critical resource for navigating the landscape of bioavailable curcumin products.
The poor aqueous solubility, rapid metabolism, and swift systemic clearance of standard curcumin significantly limit its absorption and efficacy.[1][2] To address these limitations, numerous innovative formulations have been developed, leveraging diverse drug delivery systems to enhance the bioavailability of curcuminoids.[3][4][5] These strategies range from co-administration with bio-enhancers like piperine to sophisticated encapsulation techniques using nanoparticles, liposomes, and micelles.[4][6][7]
Comparative Pharmacokinetic Data of Curcumin Formulations
The following table summarizes key pharmacokinetic parameters from studies in healthy human volunteers, comparing different curcumin formulations to a standard, unformulated curcumin extract. The data highlights the significant improvements in bioavailability achieved by these advanced delivery systems.
| Formulation Technology | Commercial Name (if applicable) | Dose Administered | Key Pharmacokinetic Parameter (Total Curcuminoids) | Relative Bioavailability (Fold Increase vs. Standard) | Reference |
| Micellar Curcumin | NovaSol® | 410 mg curcumin | AUC | 185 | [8] |
| PVP-Cellulosic Derivatives | CurcuWin® | 376 mg curcuminoids | AUC | 136 | [1] |
| Solid Lipid Particles | LongVida® | Not specified | Not specified | 100 | [9][10] |
| γ-Cyclodextrin Complex | Cavacurmin® | 376 mg curcuminoids | AUC | 85 | [1] |
| Polysorbate 80 Micelles | Not specified | 207 mg curcumin | AUC | 57 | [11] |
| γ-Cyclodextrin Complex | CW8 | Not specified | AUC (0-12h) | 39 | [12] |
| Turmeric Oils & Essential Oils | BCM-95®CG (Biocurcumax™) | 2000 mg | Not specified | 6.93 | [6] |
| Curcumin + Piperine | Not specified | 2 g curcumin + 20 mg piperine | Serum Levels | 20 (2000% increase) | [1][6] |
AUC (Area Under the Curve) is a measure of total drug exposure over time. PVP (Polyvinylpyrrolidone)
Experimental Protocols: A Closer Look
The data presented above is derived from randomized, double-blind, crossover clinical trials involving healthy human volunteers. These studies represent the gold standard for evaluating the bioavailability of different formulations.
Typical Bioavailability Study Protocol:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.
-
Study Design: A randomized, double-blind, crossover design is typically employed. This means each participant receives all the different formulations being tested (including the standard curcumin control) in a random order, with a "washout" period between each administration to ensure the previous dose is cleared from the body.[1] Neither the participants nor the researchers know which formulation is being administered at any given time, reducing bias.
-
Dosing: A single oral dose of the specified curcumin formulation is administered to the subjects.
-
Blood Sampling: Blood samples are collected at multiple time points over a period of several hours (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.[12]
-
Plasma Analysis: The collected blood samples are processed to separate the plasma. The concentration of curcumin and its metabolites in the plasma is then quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[9]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: The maximum (or peak) serum concentration that a drug achieves.
-
Tmax: The time at which the Cmax is observed.
-
AUC (Area Under the Curve): This represents the total drug exposure over time.
-
-
Statistical Comparison: The AUC values for the different formulations are statistically compared to the AUC of the standard unformulated curcumin to determine the relative fold increase in bioavailability.
Caption: Standard experimental workflow for a human bioavailability study.
Mechanisms of Bioavailability Enhancement
The diverse strategies for improving curcumin's bioavailability can be broadly categorized. Understanding these mechanisms is crucial for developing next-generation formulations.
-
Inhibition of Metabolism: Piperine, an alkaloid from black pepper, inhibits the glucuronidation process in the liver and intestines, which is a major metabolic pathway for curcumin.[6] This allows more unmetabolized curcumin to enter the systemic circulation.
-
Improved Solubility and Dispersion: Many advanced formulations focus on increasing the solubility of the lipophilic curcumin molecule in the aqueous environment of the gastrointestinal tract.[11]
-
Micelles and Nanoparticles: These systems encapsulate curcumin within tiny particles, increasing its dispersibility in water.[5][7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to encapsulate curcumin and improve its water solubility.[1]
-
Lipid-Based Formulations (e.g., Solid Lipid Particles, Phospholipid Complexes): These formulations utilize lipids to enhance the absorption of curcumin through the lymphatic system, bypassing the first-pass metabolism in the liver.[6][7]
-
-
Enhanced Permeability and Cellular Uptake: Some formulations may improve the transport of curcumin across the intestinal wall into the bloodstream.
Caption: Overcoming curcumin's bioavailability barriers with formulation strategies.
References
- 1. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and PKPD modeling of curcumin in regulating antioxidant and epigenetic gene expression in human healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Drug-Delivery Systems of Curcumin for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing curcumin bioavailability: various approaches. [wisdomlib.org]
- 6. Advancements in curcuminoid formulations: An update on bioavailability enhancement strategies curcuminoid bioavailability and formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Curcumin Oral Bioavailability Through Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioavailable curcumin formulations: A review of pharmacokinetic studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Analysis of different innovative formulations of curcumin for improved relative oral bioavailability in human subjects | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Procurcumadiol
For researchers, scientists, and drug development professionals, the introduction of novel compounds like procurcumadiol into the laboratory workflow necessitates a rigorous approach to safety, particularly concerning waste disposal. While specific disposal guidelines for every new chemical entity are not always immediately available, a systematic application of established laboratory safety principles can ensure both personal and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, grounded in best practices for chemical waste management.
Understanding the Compound: A Prudent First Step
This compound is a sesquiterpenoid, and while detailed safety data sheets (SDS) are not widely available, its chemical structure can inform a preliminary hazard assessment.[1][2][3] The absence of a specific SDS underscores the importance of treating the compound as potentially hazardous until proven otherwise. General principles of chemical safety dictate that all unknown or novel substances should be handled with care.
General Principles of Laboratory Chemical Waste Disposal
The foundation of safe laboratory practice is the proper management of chemical waste.[4][5][6] All hazardous waste must be collected and disposed of through a certified hazardous waste program.[4] It is crucial to never dispose of chemical waste down the sink or in regular trash unless it has been explicitly classified as non-hazardous by safety personnel.[4][7]
Key tenets of chemical waste management include:
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place.[5][6] This can be achieved by carefully planning experiments, using the smallest necessary quantities of materials, and avoiding the over-purchase of chemicals.
-
Segregation: Incompatible chemicals should never be mixed in the same waste container, as this can lead to dangerous reactions.[6][8] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents.[8]
-
Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and stored in a designated satellite accumulation area.[5][8] Containers should be kept closed except when adding waste.[4][5]
Quantitative Data for Hazardous Waste Classification
To determine the appropriate disposal route for this compound, it must be assessed against the characteristics of hazardous waste defined by regulatory bodies such as the Environmental Protection Agency (EPA).[5][7][9] The following table summarizes these characteristics.
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction, or oxidizing materials.[5] | Ethanol, acetone, sodium nitrate[5] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[5] | Hydrochloric acid, sodium hydroxide[5] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[5] | Sodium metal, potassium cyanide, picric acid[5] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. This is determined through the Toxicity Characteristic Leaching Procedure (TCLP).[9] | Heavy metals (e.g., lead, mercury), pesticides |
Researchers must evaluate this compound against these criteria. In the absence of specific data, it is prudent to assume the compound may exhibit one or more of these hazardous characteristics and handle it accordingly.
Experimental Protocol: Preparing this compound Waste for Disposal
The following protocol outlines the steps for the safe collection and preparation of this compound waste for disposal.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
A designated and properly labeled hazardous waste container. The container should be made of a material compatible with the waste. Plastic is often preferred.[5]
-
Waste labels.
-
A laboratory notebook or electronic record-keeping system.
Procedure:
-
Don PPE: Before handling this compound or its waste, put on all required PPE.
-
Designate a Waste Container: Select a waste container that is in good condition and compatible with this compound and any solvents used. The container must have a secure screw-top cap.[8]
-
Label the Container: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), any other constituents of the waste stream (e.g., solvents), and the date the waste was first added.
-
Collect the Waste: Carefully transfer the this compound waste into the designated container. If the waste is in a solid form, it should be placed in a sealed container. If it is dissolved in a solvent, the entire solution should be collected.
-
Segregate Waste Streams: If multiple types of chemical waste are being generated, ensure that this compound waste is not mixed with incompatible substances.
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[4][5]
-
Store in a Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[5][8] This area should be at or near the point of waste generation.[5]
-
Arrange for Pickup: Once the container is full, or within the time limits specified by your institution's hazardous waste program (often 12 months for partially filled containers), contact your institution's environmental health and safety (EHS) office to arrange for pickup and disposal.[5]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these established protocols, laboratory professionals can ensure the safe and responsible disposal of this compound and other novel chemical compounds, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB013258) - FooDB [foodb.ca]
- 3. This compound|lookchem [lookchem.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Operational Guidance for Handling Procurcumadiol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Procurcumadiol. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Disclaimer: This information is compiled from general laboratory safety standards and data on related compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, it is crucial to handle this compound with the care afforded to any new or not fully characterized substance.
I. Compound Information
This compound is a sesquiterpenoid of the guaiane class, naturally occurring in turmeric (Curcuma longa)[1]. While sesquiterpenes are generally considered to have low toxicity, appropriate safety measures are necessary to minimize any potential risks.
II. Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in both solid (powder) and solution forms.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Recommended if weighing or transferring large quantities, or if dust is generated. An N95 respirator is appropriate. |
| Handling Solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area or fume hood. |
III. Experimental Protocols: Handling and Preparation of Solutions
A. Weighing the Solid Compound:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as specified in the table above.
-
Location: Conduct all weighing operations in a chemical fume hood or a designated area with good ventilation to minimize inhalation of any airborne powder.
-
Procedure:
-
Use a micro-spatula to carefully transfer the desired amount of this compound from the storage container to a tared weigh boat or appropriate vessel.
-
Avoid any actions that could generate dust.
-
Close the primary container tightly after use.
-
-
Cleanup: Clean any spills immediately using a damp cloth or paper towel to avoid dispersing dust. Dispose of cleaning materials as chemical waste.
B. Preparation of a Stock Solution:
-
Preparation: Don appropriate PPE, including chemical splash goggles and nitrile gloves.
-
Location: All solution preparation should be performed in a chemical fume hood.
-
Procedure:
-
Add the weighed this compound to a suitable volumetric flask.
-
Using a pipette, add the desired solvent to the flask, filling to approximately half the final volume.
-
Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.
-
Once dissolved, add the remaining solvent to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
IV. Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled solid chemical waste container | Collect in a sealed, clearly labeled container for hazardous solid waste. |
| Solutions of this compound | Labeled liquid chemical waste container (halogenated or non-halogenated as appropriate for the solvent) | Dispose of in the appropriate, sealed, and clearly labeled liquid waste container. Do not pour down the drain. |
| Contaminated Materials (gloves, weigh boats, etc.) | Labeled solid chemical waste container | Place all contaminated disposable materials in a designated solid waste container. |
V. Logical Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
